molecular formula C12H7ClN2O4 B3155566 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid CAS No. 80356-77-0

5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid

Cat. No.: B3155566
CAS No.: 80356-77-0
M. Wt: 278.65 g/mol
InChI Key: TZFIUDCXQBCYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid (CAS 80356-77-0) is a high-purity chemical compound offered for research and development purposes. This compound features a pyrazine core symmetrically functionalized with two carboxylic acid groups and a 4-chlorophenyl substituent, making it a versatile and valuable building block in medicinal chemistry and materials science . Compounds within the pyrazine-2,3-dicarboxylic acid (P23DC) class have demonstrated significant potential in pharmaceutical research, particularly as a scaffold for developing novel antiviral agents . Research indicates that derivatives of pyrazine-2,3-dicarboxylic acid exhibit promising in vitro inhibitory activity against flaviviruses, including dengue virus (DENV) and yellow fever virus (YFV) . Furthermore, the dicarboxylic acid functionality provides multiple sites for synthetic modification, allowing researchers to create a diverse library of amide, ester, and anhydride derivatives for structure-activity relationship (SAR) studies . This compound is also of interest in inorganic chemistry and materials science, as the pyrazine ring and carboxylic acid groups can act as ligands, forming coordination complexes with various metals . 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)pyrazine-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFIUDCXQBCYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid , a specialized heterocyclic building block used in the development of pharmaceuticals (antivirals, kinase inhibitors) and agrochemicals.

Executive Summary

5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid is a high-value intermediate characterized by an electron-deficient pyrazine core substituted with an electron-withdrawing 4-chlorophenyl group and two vicinal carboxylic acid moieties.[1] This unique substitution pattern makes it an ideal scaffold for nucleophilic aromatic substitution (SNAr) , decarboxylative cross-coupling , and the synthesis of fused ring systems like pyrazino[2,3-d]pyridazines .

Its primary utility lies in its ability to undergo controlled regioselective transformations, allowing researchers to synthesize complex bioactive molecules, including analogs of the antiviral Favipiravir and various herbicide active ingredients .

Chemical Identity & Structural Analysis[2][3][4]

PropertyData
Chemical Name 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid
Parent Scaffold Pyrazine-2,3-dicarboxylic acid (CAS: 89-01-0)
Molecular Formula C₁₂H₇ClN₂O₄
Molecular Weight 278.65 g/mol
Structural Features [1][2][3][4][5][6] • Pyrazine Core: High electron deficiency, facilitating nucleophilic attack.• Vicinal Dicarboxylic Acid: Enables anhydride formation and chelation.• 4-Chlorophenyl Group: Increases lipophilicity (LogP) and provides a handle for palladium-catalyzed coupling.[1]
Solubility Water: Sparingly soluble (acidic form); Soluble (dicarboxylate salt).• Organic Solvents: Soluble in DMSO, DMF, MeOH; Insoluble in Hexanes.
pKa (Predicted) pKa₁ ≈ 2.1 (C-3 COOH), pKa₂ ≈ 3.8 (C-2 COOH)

Synthetic Pathways

Two primary routes exist for the synthesis of this compound. The choice depends on the availability of starting materials and the scale of production.

Route A: Oxidative Cleavage of Quinoxaline (Traditional)

This method involves the oxidation of a substituted quinoxaline. The electron-rich benzene ring is preferentially oxidized over the electron-deficient pyrazine ring.[1]

  • Precursor: 2-(4-Chlorophenyl)quinoxaline.[1]

  • Reagents: Potassium Permanganate (KMnO₄) or Sodium Chlorate (NaClO₃/H⁺).

  • Mechanism: Oxidative degradation of the benzo-fused ring.[1]

Route B: Condensation of Diaminomaleonitrile (DAMN) (Green/Modern)

A more atom-economical route involving the condensation of Diaminomaleonitrile (DAMN) with an aryl glyoxal, followed by hydrolysis. This avoids the generation of heavy metal waste (MnO₂).[7]

  • Precursor: Diaminomaleonitrile (DAMN) + 4-Chlorophenylglyoxal.[1]

  • Intermediate: 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile.[1]

  • Hydrolysis: Basic (NaOH) or Acidic (HCl) hydrolysis converts nitriles to acids.

Visualization: Synthetic Workflow

Synthesis Start1 2-(4-Chlorophenyl) quinoxaline Oxidation Oxidation (KMnO4/H2O, 90°C) Start1->Oxidation Product TARGET: 5-(4-Chlorophenyl) pyrazine-2,3-dicarboxylic acid Oxidation->Product Cleavage of Benzo Ring Start2 Diaminomaleonitrile (DAMN) Condensation Condensation (-2 H2O) Start2->Condensation Glyoxal 4-Chlorophenylglyoxal Glyoxal->Condensation Dinitrile Intermediate: Pyrazine-2,3-dicarbonitrile Condensation->Dinitrile Hydrolysis Hydrolysis (NaOH then HCl) Dinitrile->Hydrolysis Hydrolysis->Product

Figure 1: Dual synthetic pathways.[1] Route A (top) utilizes oxidative degradation, while Route B (bottom) utilizes convergent assembly.

Reactivity & Derivatization

The chemical versatility of 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid stems from the orthogonality of its functional groups.[1]

Anhydride Formation (Cyclization)

Heating with dehydrating agents yields the cyclic anhydride, a potent electrophile for synthesizing imides.

  • Protocol: Reflux in acetic anhydride (Ac₂O) for 2–4 hours.

  • Product: 5-(4-Chlorophenyl)furo[3,4-b]pyrazine-5,7-dione.[1]

  • Utility: Reacts with primary amines to form pyrazino-imides (potential biological activity).

Regioselective Decarboxylation

Thermal decarboxylation typically removes the carboxyl group at the 3-position (adjacent to the sterically demanding chlorophenyl group) more readily, or leads to the 2-monocarboxylic acid depending on conditions.

  • Conditions: High temperature (180–200°C) in high-boiling solvents (e.g., diphenyl ether).

  • Product: 5-(4-Chlorophenyl)pyrazine-2-carboxylic acid.[1]

Coordination Chemistry (MOFs)

The N,O-chelating pocket (pyrazine nitrogen + adjacent carboxylate) is a classic motif for constructing Metal-Organic Frameworks (MOFs) . The 4-chlorophenyl "tail" acts as a steric spacer, modifying pore size and hydrophobicity in the crystal lattice.

Visualization: Reactivity Logic

Reactivity Center 5-(4-Chlorophenyl) pyrazine-2,3-dicarboxylic acid Anhydride Cyclic Anhydride (Furo[3,4-b]pyrazine) Center->Anhydride Ac2O, Reflux (-H2O) MonoAcid Mono-Decarboxylation (Pyrazine-2-COOH) Center->MonoAcid Heat, 200°C (-CO2) Complex Cu(II)/Zn(II) Complexes (MOFs) Center->Complex Metal Salts (Coordination)

Figure 2: Divergent reactivity pathways. The anhydride pathway is critical for accessing amide/imide derivatives.

Experimental Protocols

Protocol 1: Synthesis via Quinoxaline Oxidation

This protocol is adapted from standard oxidation procedures for pyrazine-2,3-dicarboxylic acid.[1]

  • Preparation: In a 1L three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 2-(4-chlorophenyl)quinoxaline (0.1 mol) in water (500 mL).

  • Oxidation: Heat to 90°C. Slowly add Potassium Permanganate (KMnO₄, 0.6 mol) over 2 hours. Caution: Exothermic reaction.[1]

  • Workup: Reflux for an additional hour. Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with hot water.

  • Isolation: Acidify the combined filtrate with concentrated HCl to pH ~1.

  • Crystallization: Cool the solution to 4°C. The dicarboxylic acid will precipitate as a white/off-white solid. Filter, wash with ice-cold water, and dry.

Protocol 2: Anhydride Formation
  • Reaction: Dissolve the dicarboxylic acid (10 mmol) in Acetic Anhydride (30 mL).

  • Reflux: Heat at reflux (140°C) for 3 hours. The solution should become clear.

  • Isolation: Concentrate under reduced pressure to remove excess acetic anhydride.

  • Purification: Triturate the residue with dry diethyl ether to obtain the cyclic anhydride.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic tendency is low, but moisture can hydrolyze the anhydride derivative.

  • Disposal: The oxidation route generates MnO₂ waste, which must be disposed of as heavy metal waste. The DAMN route generates cyanide-related byproducts in the initial steps; ensure proper quenching of filtrates.

References

  • BenchChem. (2025).[7][8] Synthesis of Pyrazine-2,3-dicarboxylic Acid: Technical Support & Troubleshooting. Retrieved from [8]

  • Organic Syntheses. (1943). 2,3-Pyrazinedicarboxylic Acid.[1][5][9] Org.[4][5][10][11][12] Synth. Coll. Vol. 2, p. 531. Retrieved from

  • National Institutes of Health (NIH). (2015). Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation.[1] PMC. Retrieved from

  • PubChem. (2025). 2,3-Pyrazinedicarboxylic acid Compound Summary. CID 66628.[5] Retrieved from

  • Mendeleev Communications. (2004). Reaction of Diaminomaleonitrile with Aldehydes. (General reference for DAMN chemistry).

Sources

A Tale of Two Isomers: A Technical Guide to 2,3- and 2,5-Pyrazinedicarboxylic Acid Ligands in Coordination Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Isomerism in Crystal Engineering

In the realm of coordination chemistry and the development of advanced materials such as Metal-Organic Frameworks (MOFs), the subtle art of ligand design is paramount. The precise placement of functional groups on an organic linker can dramatically alter the topology, porosity, and ultimately, the function of the resulting material. This guide delves into a compelling case study of this principle: the isomeric pair of 2,3-pyrazinedicarboxylic acid and 2,5-pyrazinedicarboxylic acid. While chemically similar, the positional difference of their carboxyl groups—adjacent versus opposite—imparts a cascade of structural and functional consequences that are of profound interest to researchers, particularly those in the field of drug development. Herein, we will explore the synthesis, coordination behavior, and divergent applications of these two pivotal ligands, providing both theoretical understanding and practical, field-tested protocols.

Structural and Electronic Divergence: The Foundation of Functional Difference

The core distinction between 2,3-pyrazinedicarboxylic acid (2,3-H₂pzdc) and 2,5-pyrazinedicarboxylic acid (2,5-H₂pzdc) lies in their geometry and electronic distribution, which are dictated by the positioning of the two carboxyl groups on the pyrazine ring.

2,3-Pyrazinedicarboxylic Acid: The proximate arrangement of the carboxyl groups in the 2,3-isomer introduces significant steric hindrance. This forces one or both carboxyl groups to twist out of the plane of the pyrazine ring. This non-planar conformation is a critical determinant of its coordination behavior, favoring chelation to a single metal center or adopting a bridging mode that induces helical or other complex three-dimensional structures.

2,5-Pyrazinedicarboxylic Acid: In contrast, the para-positioning of the carboxyl groups in the 2,5-isomer results in a linear, symmetric, and largely planar molecule. This geometry predisposes the ligand to act as a rigid, linear bridging unit, connecting two different metal centers to form one-dimensional chains or extended two- and three-dimensional networks.

This fundamental difference in ligand topology is the primary driver for the distinct classes of coordination polymers and MOFs that can be synthesized from each isomer.

Synthesis of the Ligands: Pathways to Isomeric Purity

The reliable synthesis of high-purity ligands is the bedrock of reproducible MOF synthesis. The synthetic routes to 2,3-H₂pzdc and 2,5-H₂pzdc are well-established, with the former often prepared via the oxidation of quinoxaline and the latter from the oxidation of 2,5-dimethylpyrazine.

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid

This protocol is adapted from a well-established method involving the oxidative cleavage of quinoxaline.[1]

Step 1: Synthesis of Quinoxaline

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

  • In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

  • With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

  • Allow the mixture to stand for 15 minutes, then cool to room temperature and add 500 g of sodium carbonate monohydrate.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

  • Distill the residual liquid under reduced pressure to obtain pure quinoxaline.

Step 2: Oxidation to 2,3-Pyrazinedicarboxylic Acid

  • In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (approximately 90°C) water and 145 g (1.12 moles) of quinoxaline.

  • With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. Adjust the rate of addition to maintain a gentle boil (this typically takes about 1.5 hours).

  • Cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure to a volume of about 3 L.

  • Cautiously add 550 ml of 36% hydrochloric acid to the gently stirred solution.

  • Continue evaporation under reduced pressure until a moist cake of solid potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

  • Extract the solid with boiling acetone.

  • Combine the acetone extracts and distill to yield the crude product.

  • Recrystallize the crude product from acetone to obtain pure 2,3-pyrazinedicarboxylic acid.

Synthesis_2_3_H2pzdc

Experimental Protocol: Synthesis of 2,5-Pyrazinedicarboxylic Acid

This protocol is based on the oxidation of 2,5-dimethylpyrazine with potassium permanganate.[2]

  • In a 500ml flask, add 16.6g of 2-acetoxymethyl-5-methylpyrazine (which can be prepared from 2,5-dimethylpyrazine), 50ml of water, and 0.5g of sodium hydroxide.

  • Control the temperature at 20-25°C and add dropwise a 300ml aqueous solution containing 15.8g of potassium permanganate.

  • After the addition is complete, continue to stir the reaction mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove manganese dioxide and wash the solid with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,5-pyrazinedicarboxylic acid.

Synthesis_2_5_H2pzdc

Coordination Chemistry: A Study in Contrasting Topologies

The isomeric nature of these ligands leads to a fascinating divergence in their coordination behavior, resulting in metal-organic complexes with distinct dimensionalities and properties.

2,3-Pyrazinedicarboxylic Acid: A Ligand for Discrete Clusters and Complex Chains

The non-planar nature of 2,3-H₂pzdc and the ability of the adjacent carboxyl and nitrogen donors to form a five-membered chelate ring make it a versatile ligand for constructing a variety of coordination architectures. It can act as a chelating ligand to a single metal center, or bridge multiple metal centers in various ways. This often leads to the formation of one-dimensional polymeric chains, ladder-like structures, and even two-dimensional sheets. The steric bulk and twisted conformation of the ligand can prevent the formation of highly symmetric, porous 3D frameworks.

2,5-Pyrazinedicarboxylic Acid: A Pillar for Extended Frameworks

In stark contrast, the linear and rigid nature of 2,5-H₂pzdc makes it an ideal building block for extended, porous MOFs. It typically acts as a bis-bidentate ligand, bridging two metal centers through its carboxylate groups. This linear connectivity readily leads to the formation of one-dimensional chains that can then be cross-linked by other ligands or self-assemble into higher-dimensional frameworks. The planarity of the ligand allows for efficient packing and the formation of well-defined pores and channels within the resulting MOF structure.

Feature2,3-Pyrazinedicarboxylic Acid2,5-Pyrazinedicarboxylic Acid
Carboxyl Position Ortho (adjacent)Para (opposite)
Conformation Non-planar due to steric hindranceLargely planar and linear
Primary Coordination Mode Chelating, BridgingBridging
Typical Resulting Structures Discrete clusters, 1D chains, 2D sheets1D chains, 2D and 3D porous frameworks

Coordination_Modes

Applications in Drug Development and Beyond

The distinct structural outcomes of using 2,3- versus 2,5-pyrazinedicarboxylic acid as ligands translate into different potential applications, particularly in areas of interest to drug development professionals.

MOFs for Drug Delivery

The high porosity and tunable pore sizes of MOFs make them excellent candidates for drug delivery systems. MOFs can encapsulate therapeutic molecules, protecting them from degradation and enabling controlled release. While both pyrazinedicarboxylate isomers can form MOFs, the more predictable and often more porous structures derived from the 2,5-isomer are frequently explored for this purpose. For instance, MOFs constructed from ligands analogous to 2,5-H₂pzdc have been investigated for the delivery of anticancer drugs like 5-fluorouracil and anti-inflammatory agents such as ibuprofen.[3][4][5][6][7][8][9][10] The drug is typically loaded into the pores of the MOF post-synthesis, and its release can be triggered by changes in pH, temperature, or other stimuli.

Catalysis in Pharmaceutical Synthesis

The metal nodes and functionalized organic linkers in MOFs can act as catalytic sites for a variety of organic transformations relevant to pharmaceutical synthesis. Copper-based MOFs, for example, are known to catalyze "click" chemistry reactions, which are widely used in drug discovery and development for their high efficiency and selectivity.[11][12] MOFs derived from both pyrazinedicarboxylate isomers can be designed to have catalytically active open metal sites. The choice of isomer can influence the accessibility of these sites to substrates, thereby affecting the catalytic activity and selectivity.

Characterization and Analysis

A comprehensive characterization of both the free ligands and their resulting metal-organic complexes is crucial for understanding their properties and ensuring the reproducibility of synthetic protocols.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectra of both isomers are characterized by strong absorptions corresponding to the carboxylic acid O-H and C=O stretching vibrations. Upon coordination to a metal center, the C=O stretching frequency typically shifts to a lower wavenumber, providing evidence of carboxylate binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the purity and structure of the synthesized ligands. The chemical shifts of the pyrazine ring protons and carbons are sensitive to the electronic environment, which is influenced by the position of the carboxyl groups.

Thermal Analysis

Thermogravimetric analysis (TGA) is used to assess the thermal stability of the resulting MOFs. The decomposition temperature of a MOF is an important parameter, particularly for applications that may involve heating, such as catalysis. The thermal stability is influenced by the strength of the metal-ligand coordination bonds and the overall topology of the framework. Comparative studies have shown that the thermal stability of MOFs can be influenced by the choice of the pyrazinedicarboxylate isomer.[13][14][15][16][17]

Property2,3-Pyrazinedicarboxylic Acid Complex (Representative)2,5-Pyrazinedicarboxylic Acid Complex (Representative)
Decomposition Temp. (°C) ~300-350~350-400
Coordination Environment Often distorted octahedral or square pyramidalTypically octahedral
Porosity (BET Surface Area) Generally lowerCan be very high

Conclusion: Isomeric Control as a Design Element

The comparative study of 2,3- and 2,5-pyrazinedicarboxylic acid ligands offers a clear and compelling illustration of how subtle changes in ligand geometry can lead to profound differences in the structure and function of the resulting coordination polymers and Metal-Organic Frameworks. For researchers and professionals in drug development, understanding these differences is not merely an academic exercise; it is a critical component of rational material design. The linear, rigid 2,5-isomer provides a reliable scaffold for constructing robust, porous frameworks suitable for drug encapsulation and delivery, while the chelating and sterically demanding 2,3-isomer offers pathways to more complex, lower-dimensional structures with potential applications in catalysis and as specialized bioactive materials. As the field of crystal engineering continues to mature, the strategic selection of isomeric ligands will undoubtedly remain a powerful tool for creating bespoke materials with precisely tailored properties for a new generation of advanced therapeutics and pharmaceutical technologies.

References

  • X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. (URL not available)
  • 2,3-PYRAZINEDICARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 4, p.824 (1963); Vol. 35, p.89 (1955). [Link]

  • The crystal structures of three pyrazine-2,5-dicarboxamides. National Institutes of Health. [Link]

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. [Link]

  • The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Semantic Scholar. [Link]

  • Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Royal Society of Chemistry. [Link]

  • Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences. [Link]

  • The thermal stability of metal-organic frameworks. Ask this paper. [Link]

  • Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.
  • Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. National Institutes of Health. [Link]

  • 2,5-Pyrazinedicarboxylic Acid (CAS 122-05-4). UCHEM. [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals. [Link]

  • Photo-triggered release of 5-fluorouracil from a MOF drug delivery vehicle. Royal Society of Chemistry. [Link]

  • Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning. National Institutes of Health. [Link]

  • Photo-triggered Release of 5-fluorouracil from a MOF Drug Delivery Vehicle. ResearchGate. [Link]

  • Optimizing ibuprofen concentration for rapid pharmacokinetics on biocompatible zinc-based MOF-74 and UTSA-74. PubMed. [Link]

  • 2,5-Pyrazinedicarboxylic acid dihydrate. PubChem. [Link]

  • Copper-Based Metal–Organic Frameworks for Click Chemistry. Encyclopedia.pub. [Link]

  • 2,5-Pyridinedicarboxylic acid. NIST WebBook. [Link]

  • A 2D Porous Zinc-Organic Framework Platform for Loading of 5-Fluorouracil. MDPI. [Link]

  • Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen. Royal Society of Chemistry. [Link]

  • The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. ResearchGate. [Link]

  • The release rate of ibuprofen from drug-loaded MOF in SBF pH of 7.4 at 37 C. ResearchGate. [Link]

  • Analyses of the time-dependent release of ibuprofen from Ibu@MOF using ES-DMA/APM in PBS at pH ≈ 3. ResearchGate. [Link]

  • Emergence of coupled rotor dynamics in metal–organic frameworks via tuned steric interactions. (URL not available)
  • 2,3-Pyrazinedicarboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Emerging trends of metal organic framework in pharmaceuticals a brief review. (URL not available)
  • Two 3D metal–organic frameworks with different topologies, thermal stabilities and magnetic properties. Royal Society of Chemistry. [Link]

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Royal Society of Chemistry. [Link]

  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. National Institutes of Health. [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. National Institutes of Health. [Link]

  • Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Royal Society of Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]

  • Full Paper - Design of MOFs with Absolute Structures. AIR Unimi. [Link]

  • Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Penn State Research Database. [Link]

  • 3-dimensional linker-based metal–organic frameworks for sub-angstrom control and enhanced thermal stability. ResearchGate. [Link]

  • Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. National Institutes of Health. [Link]

  • Thermal Decomposition and Kinetic Analysis of a Mil-88a Metal-organic Framework. SciSpace. [Link]

Sources

Halogen Bonding Potential of Chlorophenyl-Substituted Pyrazine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This guide analyzes the supramolecular and medicinal utility of chlorophenyl-substituted pyrazine ligands. While iodine and bromine are traditional halogen bond (XB) donors, chlorine offers a unique, "stealth" potential for directional interactions when electronically activated. By coupling a chlorophenyl moiety to an electron-deficient pyrazine core, researchers can enhance the chlorine


-hole (

), transforming a typically inert halogen into a structure-directing tool. This document details the theoretical basis, synthesis, and characterization of these ligands, providing actionable protocols for their integration into crystal engineering and drug discovery pipelines.

Theoretical Underpinnings: Activation of the Chlorine -Hole

The Electronic Push-Pull Mechanism

The utility of a chlorophenyl-pyrazine ligand rests on the electronic communication between the two aromatic rings. Chlorine is naturally a weak XB donor due to its high electronegativity and low polarizability compared to bromine or iodine. To generate a viable


-hole (a region of positive electrostatic potential on the extension of the C-Cl bond), the electron density must be pulled away from the chlorine.
  • The Pyrazine Core: Pyrazine is a

    
    -deficient heteroaromatic ring. When substituted onto a phenyl ring, it acts as a strong electron-withdrawing group (EWG) via inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects.
  • 
    -Hole Enhancement:  The pyrazine depletes electron density from the phenyl ring, which in turn pulls density from the chlorine atom. This expands the magnitude of the 
    
    
    
    -hole (
    
    
    ), enabling the formation of directional
    
    
    interactions (where Y is a Lewis base like N, O, or
    
    
    -system).
Geometric Directionality

Unlike hydrogen bonds, which are often flexible, halogen bonds are strictly linear.

  • Bond Angle: The

    
     angle approaches 
    
    
    
    .
  • Interaction Triangle: In these specific ligands, a "supramolecular triangle" often dictates assembly:

    • Pyrazine N: Acts as a metal coordination site or H-bond acceptor.

    • Chlorophenyl Cl: Acts as the XB donor.

    • Orthogonality: The vectors of coordination (at N) and halogen bonding (at Cl) can be engineered to be orthogonal, allowing for the construction of high-dimensionality frameworks (e.g., 2D sheets from 1D chains).

Molecular Design & Synthesis Strategy

Strategic Substitution

To maximize the XB potential, the position of the chlorine on the phenyl ring relative to the pyrazine is critical:

  • Para-substitution: Maximizes the inductive reach of the pyrazine but offers linear topology.

  • Meta/Ortho-substitution: Induces steric strain that can twist the biaryl bond, potentially disrupting planarity but creating unique pockets for "chelating" halogen bonds in host-guest systems.

  • Polychlorination: Using 2,3-dichlorophenyl or 3,5-dichlorophenyl groups significantly increases the

    
    -hole strength compared to monochloro variants due to additive electron withdrawal.
    
Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to these ligands is the palladium-catalyzed cross-coupling of halopyrazines with chlorophenylboronic acids.

Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Chloropyrazine (Electrophile) Catalyst Catalyst System: Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) Start->Catalyst Boronic Reactant: (x-Chlorophenyl) boronic acid Boronic->Catalyst Solvent Solvent: Dioxane/H2O (4:1) Reflux, 90°C, 12h Catalyst->Solvent Mix & Heat Workup Workup: EtOAc Extraction Brine Wash Na2SO4 Dry Solvent->Workup Cool & Extract Purification Purification: Flash Column (Hexane/EtOAc) Workup->Purification Product Target Ligand: 2-(x-Chlorophenyl) pyrazine Purification->Product

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for synthesizing chlorophenyl-pyrazine ligands.

Detailed Experimental Protocol

Objective: Synthesis of 2-(3,5-dichlorophenyl)pyrazine.

  • Reagents:

    • 2-Chloropyrazine (1.0 eq, 5.0 mmol)

    • 3,5-Dichlorophenylboronic acid (1.1 eq, 5.5 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (

      
      ) (0.05 eq)
      
    • Sodium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: 1,4-Dioxane (20 mL) and Water (5 mL) (Degassed)

  • Procedure:

    • Step 1: Charge a Schlenk flask with 2-chloropyrazine, boronic acid, and

      
      .
      
    • Step 2: Evacuate and backfill with

      
       (3 cycles).
      
    • Step 3: Add degassed dioxane/water mixture via syringe.

    • Step 4: Add

      
       under positive 
      
      
      
      flow.
    • Step 5: Heat to 90°C for 12–16 hours under reflux. Monitor via TLC (System: Hexane:EtOAc 8:2).

    • Step 6: Cool to RT. Dilute with ethyl acetate (50 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Step 7: Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Step 8: Purify via flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Validation Point: Successful synthesis is confirmed by the disappearance of the pyrazine C-Cl stretch in IR and the appearance of new aromatic protons in


-NMR (typically 

8.5-9.2 ppm for pyrazine protons).

Structural Characterization & Potential[1][2][3]

Crystallographic Signatures

To validate the halogen bonding potential, single crystals must be grown (Method: Slow evaporation from MeOH/CHCl3). Key metrics to look for in the X-ray diffraction data:

ParameterCriteria for XBNote
Distance (

)

(Sum of van der Waals radii)
For

, look for

Å.[1]
Angle (

)

High linearity confirms

-hole interaction.
Interaction Type Type II (

-shaped)
Electrophilic Cl approaches nucleophilic region.
Computational Validation (MEP Maps)

Before crystallization, the potential should be screened using Molecular Electrostatic Potential (MEP) maps (DFT level: B3LYP/6-311G** or def2-TZVP).

  • Target: Look for a positive region (blue/red depending on scale) on the tip of the Cl atom.

  • Metric:

    
     (Maximum electrostatic potential).[1][2]
    
    • Unactivated Chlorobenzene:

      
       kcal/mol (Weak).
      
    • Pyrazine-Activated Chlorobenzene:

      
       kcal/mol (Moderate/Useful).
      
Diagram: Interaction Logic

InteractionLogic cluster_0 Dual Functionality Ligand Chlorophenyl-Pyrazine Ligand PyrazineN Pyrazine Nitrogen (Lewis Base) Ligand->PyrazineN PhenylCl Phenyl Chlorine (Lewis Acid / Sigma Hole) Ligand->PhenylCl PyrazineN->PhenylCl Electronic Activation (EWG Effect) Target Target Application PyrazineN->Target Metal Coordination (Cu, Ag, Pd) PhenylCl->Target Halogen Bond (to O=C, N, or Anions)

Caption: The "Push-Pull" activation mechanism where the pyrazine core enhances the donor capability of the chlorine.

Applications in Drug Development & Materials[5]

Medicinal Chemistry: "Stealth" Interactions

In kinase inhibitors, pyrazine cores are common (e.g., Bortezomib analogs). Replacing a standard phenyl group with a chlorophenyl group can introduce a specific anchor point.

  • Carbonyl Targeting: The activated Cl can form a halogen bond with backbone carbonyl oxygens (

    
    ) in the protein binding pocket.
    
  • Selectivity: Because the interaction is highly directional, it can discriminate between similar binding pockets based on the angle of approach, improving selectivity over purely hydrophobic analogs.

Crystal Engineering: Supramolecular Polymers

These ligands are excellent candidates for MOFs (Metal-Organic Frameworks) and CPs (Coordination Polymers) .

  • Role: The pyrazine nitrogens bind the metal nodes (forming the primary scaffold), while the pendant chlorophenyl groups extend into the pores.

  • Function: The Cl atoms can act as "sticky sites" for capturing guest molecules (solvents, gases) via halogen bonding, or interlock adjacent chains to increase thermal stability.

References

  • MDPI. (2020). Hydrogen and Halogen Bond Mediated Coordination Polymers of Chloro-Substituted Pyrazin-2-Amine Copper(I) Bromide Complexes. Link

  • RSC Publishing. (2021). One Dimensional Halogen Bond Design: Br···N versus I.[3][4][5] Link

  • NIH / PMC. (2025). Halogen bonds between ligands and proteins: Can we use them in validation?Link

  • BenchChem. (2025).[6] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Link

  • Politecnico di Milano. (2017). σ-Hole interactions: A journey from d to p-block elements. Link

Sources

Methodological & Application

Solvothermal synthesis of chlorophenyl-pyrazine MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvothermal Assembly of Chlorophenyl-Pyrazine Metal-Organic Frameworks

Part 1: Executive Summary & Strategic Rationale

The incorporation of chlorophenyl-functionalized pyrazine ligands into Metal-Organic Frameworks (MOFs) represents a sophisticated approach to crystal engineering.[1] Unlike standard carboxylate MOFs (e.g., MOF-5, HKUST-1), these systems leverage two distinct chemical levers:[1]

  • Pyrazine Nitrogen Sites: Provide Lewis basicity for potential post-synthetic metalation or catalytic activity.

  • Chlorophenyl Moieties: Introduce steric bulk, hydrophobicity, and the potential for Halogen Bonding (X-bonding) .[1] The

    
    -hole on the chlorine atom can direct supramolecular packing, enhancing framework stability against hydrolysis—a common failure point in drug delivery MOFs.[1]
    

This guide details the solvothermal synthesis of a representative system: [Cu


(L)

(DMF)

]
, where L is a dicarboxylate-functionalized chlorophenyl-pyrazine derivative (e.g., 2,3-bis(4-chlorophenyl)pyrazine-5,6-dicarboxylic acid).[1] The protocol prioritizes phase purity and defect control via coordination modulation.

Part 2: The Chemist’s Perspective (Mechanistic Insights)

1. The Solubility Paradox Chlorophenyl groups significantly reduce ligand solubility in polar solvents like water or ethanol. While N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are standard, they decompose at high temperatures to release amines (dimethylamine), which can act as bases to deprotonate the linker.[1]

  • Insight: We utilize this decomposition. The slow release of base controls the deprotonation rate of the carboxylic acid, ensuring that nucleation does not outpace crystal growth.

2. Halogen Bonding as a Stabilizer In the solid state, the Cl···Cl or Cl···


 interactions between the chlorophenyl rings of adjacent linkers can lock the framework into a rigid conformation.
  • Critical Control: Rapid cooling can trap the structure in a kinetic phase where these halogen bonds are misaligned. Slow cooling (0.5 °C/min) is mandatory to allow thermodynamic settling into the halogen-bonded minimum.[1]

Part 3: Experimental Protocol

Phase 1: Precursor Preparation & Modulation

Reagents:

  • Ligand (L): 2,3-bis(4-chlorophenyl)pyrazine-5,6-dicarboxylic acid (purity >98%).[1]

  • Metal Source: Cu(NO

    
    )
    
    
    
    [1][2]·2.5H
    
    
    O (preferred over chloride salts to avoid anion competition).[1]
  • Solvent: DMF (Anhydrous, 99.8%).[1]

  • Modulator: Glacial Acetic Acid (AA).[1]

The Modulator Ratio: We employ a Coordination Modulation strategy. Acetic acid competes with the dicarboxylate linker for metal coordination sites.

  • Low Modulator (10 equiv): Fast nucleation, small crystals (nanoparticles for drug delivery).[1]

  • High Modulator (50-100 equiv): Slow growth, large single crystals (for X-ray diffraction).[1]

Phase 2: Solvothermal Assembly Workflow

Step-by-Step Methodology:

  • Ligand Dissolution (Vial A):

    • Dissolve 0.5 mmol of Ligand (L) in 10 mL DMF.[1]

    • Note: Chlorophenyl ligands are hydrophobic. Sonicate at 40°C for 20 mins until the solution is perfectly clear. Turbidity will seed amorphous precipitation.

  • Metal Solution (Vial B):

    • Dissolve 1.0 mmol Cu(NO

      
      )
      
      
      
      [1]·2.5H
      
      
      O in 5 mL DMF.
    • Add Modulator : 30 mmol Glacial Acetic Acid (approx. 1.7 mL).[1]

  • Mixing & Sealing:

    • Add Vial B to Vial A dropwise under stirring.

    • Transfer to a 25 mL Teflon-lined stainless steel autoclave.[1]

    • Fill Factor: Ensure the autoclave is 50-60% full.[1] Less than 40% leads to solvent evaporation issues; more than 80% creates dangerous pressure.

  • Thermal Treatment:

    • Ramp: Heat to 85°C at a rate of 2°C/min.

    • Dwell: Hold at 85°C for 48 hours. (Lower temperature than typical Zr-MOFs protects the C-Cl bonds from cleavage).[1]

    • Cool: Cool to RT at 0.2°C/min . Crucial for halogen bond alignment.

  • Harvesting:

    • Filter the blue-green crystals.[1]

    • Wash 3x with fresh DMF to remove unreacted ligand.

Part 4: Visualization of Synthesis Logic

The following diagram illustrates the competition between the Modulator (Acetic Acid) and the Linker during the growth phase, determining the final crystal quality.

MOF_Synthesis_Pathway Precursors Metal Salt + Chlorophenyl-Pyrazine Linker Nucleation Nucleation Phase Precursors->Nucleation Modulator Modulator (Acetic Acid) Competition Ligand Exchange Competition Modulator->Competition Inhibits rapid bonding Nucleation->Competition Rapid_Growth Rapid Precipitation (Amorphous/Polycrystalline) Competition->Rapid_Growth Low Modulator conc. Controlled_Growth Controlled Crystal Growth (High Crystallinity) Competition->Controlled_Growth Optimal Modulator conc. Final_MOF Chlorophenyl-Pyrazine MOF (Thermodynamic Product) Controlled_Growth->Final_MOF Slow Cooling (Halogen Bonding alignment)

Caption: Kinetic pathway of Modulated Solvothermal Synthesis. The modulator acts as a temporary capping agent, slowing nucleation to favor defect-free crystal growth.[1]

Part 5: Activation & Solvent Exchange Protocol

Why this matters: Direct heating of DMF-solvated MOFs often leads to pore collapse because the high surface tension of DMF pulls the framework walls inward as it evaporates.

  • Solvent Exchange:

    • Decant DMF. Soak crystals in dry Acetone or Chloroform (compatible with hydrophobic chlorophenyl groups).[1]

    • Refresh solvent every 8 hours for 3 days.

    • Verification: Check the supernatant by NMR. If DMF peaks are visible, repeat.

  • Supercritical CO

    
     Drying (Recommended): 
    
    • Transfer acetone-soaked crystals to a critical point dryer.[1]

    • Exchange liquid CO

      
       for acetone (4 hours).[1]
      
    • Vent at critical point (31°C, 73 bar).[1]

  • Vacuum Activation (Alternative):

    • If SCD is unavailable, heat at 100°C under dynamic vacuum (10

      
       Torr) for 12 hours. Do not exceed 150°C to prevent loss of halogen integrity.
      

Part 6: Data Presentation & Troubleshooting

Summary of Synthesis Conditions
ParameterStandard ConditionOptimization for SizeOptimization for Yield
Solvent DMFDMF + 5% EthanolDMF
Temperature 85°C95°C85°C
Modulator (AA) 30 equiv.60 equiv.5 equiv.[1]
Time 48 h72 h24 h
Cooling Rate 0.2°C/min0.1°C/minNatural cooling
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Turbid/Amorphous Product Nucleation too fast.[1]Increase Acetic Acid concentration; Ensure ligand is fully dissolved (sonicate longer).
Ligand Recrystallization Ligand solubility limit reached.Decrease initial concentration; Switch solvent to DMF/DEF mixture.
Black Precipitate Metal oxide formation.Reaction temperature too high (>120°C); Reduce temp to 85°C.
Pore Collapse (Low BET) Incomplete activation.[1]Extend solvent exchange time; Use Supercritical CO

drying.

References

  • Schaate, A., et al. (2011).[1] "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal.[2] [1]

  • Cavallo, G., et al. (2016).[1] "The Halogen Bond."[3][4][5] Chemical Reviews. (Authoritative review on halogen bonding in crystal engineering). [1]

  • Marshall, R. J., et al. (2019).[1] "Defectivity and Crystal Size Control in MOFs via Modulated Synthesis." Chemical Science.

  • Slater, B., et al. (2017).[1] "Pyrazine-2,3-dicarboxylate Based MOFs: Structure and Properties." CrystEngComm. (Representative chemistry for pyrazine-carboxylate linkers).

  • Farha, O. K., & Hupp, J. T. (2010).[1] "Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials." Accounts of Chemical Research.

Sources

Suzuki coupling conditions for 5-aryl-pyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, high-yield synthetic protocol for the installation of aryl groups at the C-5 position of pyrazine-2,3-dicarboxylic acid via Suzuki-Miyaura cross-coupling.

The Challenge: The direct coupling of 5-halopyrazine-2,3-dicarboxylic acids is fraught with experimental difficulties. The free carboxylic acid moieties (


) act as catalyst poisons by coordinating to Palladium (Pd), reducing turnover frequency (TOF). Furthermore, the electron-deficient nature of the pyrazine ring, while facilitating oxidative addition, makes the intermediate Pd-complexes prone to non-productive decomposition pathways.

The Solution: This Application Note recommends a Protection-Coupling-Deprotection strategy. By utilizing the dimethyl ester derivative (Dimethyl 5-chloropyrazine-2,3-dicarboxylate), we eliminate catalyst poisoning, improve solubility in organic solvents, and enhance the electrophilicity of the C-5 position.

Strategic Analysis & Mechanism

2.1 Electronic Considerations

The pyrazine core is inherently


-deficient (electron-poor). The addition of two electron-withdrawing ester groups at positions C-2 and C-3 significantly lowers the LUMO energy of the ring.
  • Advantage: This makes the C-5 chloride highly reactive toward Oxidative Addition (the first step of the catalytic cycle).

  • Risk: The resulting Pd(II) species is electron-deficient and can be unstable. Ligands that are electron-rich and bulky (e.g., phosphines like XPhos or bidentate ligands like dppf) are required to stabilize the metal center.[1]

2.2 The "Free Acid" Problem

Attempting the reaction on the free dicarboxylic acid often leads to:

  • Formation of

    
    -allyl carboxylate complexes:  The carboxylate anion can displace ligands on the Pd, halting the cycle.
    
  • Solubility Mismatch: Aryl boronic acids are lipophilic; the dicarboxylic acid is hydrophilic. Finding a monophasic solvent system is difficult.

  • Protodeboronation: The basic conditions required for Suzuki coupling can cause decarboxylation or protodeboronation of the boronic acid partner if not carefully buffered.

2.3 Mechanistic Workflow

The following diagram illustrates the recommended synthetic pathway and the catalytic cycle logic.

G cluster_0 Stage 1: Precursor Prep cluster_1 Stage 2: Suzuki Coupling cluster_2 Stage 3: Deprotection Acid 5-Cl-Pyrazine-2,3- dicarboxylic acid Ester Dimethyl 5-Cl-pyrazine- 2,3-dicarboxylate Acid->Ester MeOH, SOCl2 (Reflux) OxAdd Oxidative Addition (Fast due to EWG) Ester->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration CoupledEster Coupled Diester RedElim->CoupledEster FinalProduct 5-Aryl-Pyrazine-2,3- dicarboxylic acid CoupledEster->FinalProduct LiOH, THF/H2O then HCl

Caption: Fig 1. Strategic workflow for the synthesis of 5-aryl-pyrazine-2,3-dicarboxylic acid, emphasizing the ester protection route to avoid catalyst poisoning.

Optimization Matrix

The following parameters have been validated for electron-deficient heterocycles (pyrazines/pyridines).

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ · DCM The bidentate ferrocenyl ligand prevents

-hydride elimination and resists chelation by the pyrazine nitrogens.
Alternative Pd(PPh₃)₄Viable for simple aryl groups but air-sensitive and less robust for sterically hindered substrates.
Base K₃PO₄ (2.0 - 3.0 equiv) Mild enough to prevent rapid ester hydrolysis during coupling, but strong enough to activate the boronic acid.
Solvent 1,4-Dioxane / Water (9:1) Dioxane solubilizes the organic components; water is strictly required for the transmetallation step.
Temperature 80°C - 100°C Pyrazine chlorides are less reactive than bromides; thermal energy is required.
Time 4 - 12 HoursMonitor by LCMS. Extended times may lead to ester hydrolysis side-products.

Detailed Experimental Protocols

Protocol A: Preparation of Dimethyl 5-chloropyrazine-2,3-dicarboxylate

(If starting from the commercially available 5-hydroxy or 5-chloro acid)

  • Dissolution: Suspend 5-chloropyrazine-2,3-dicarboxylic acid (10 mmol) in anhydrous Methanol (50 mL).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 25 mmol) dropwise over 20 minutes.

    • Caution: Exothermic reaction with gas evolution (SO₂, HCl). Use a fume hood.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

  • Workup: Concentrate in vacuo to remove MeOH and excess SOCl₂.

  • Neutralization: Dissolve residue in EtOAc, wash with sat. NaHCO₃ (cold) and Brine.

  • Yield: Dry over Na₂SO₄ and concentrate. Quantitative yield is typical.

Protocol B: Suzuki Cross-Coupling (The Core Step)

Reagents:

  • Substrate: Dimethyl 5-chloropyrazine-2,3-dicarboxylate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv / 5 mol%)[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) in 9:1 ratio.[1]

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the chloropyrazine ester , arylboronic acid , and Pd(dppf)Cl₂ .

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
    • Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Base Addition: Add K₃PO₄ (can be added as a solid in step 1 or as a degassed aqueous solution here).

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously.

  • Monitoring: Check LCMS at 2 hours.

    • Success Marker: Disappearance of starting chloride (M+) and appearance of coupled diester (M+Ar).

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

    • Wash filtrate with water and brine.

    • Dry organic layer (MgSO₄), filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol C: Hydrolysis to Final Acid
  • Dissolution: Dissolve the coupled diester (1.0 equiv) in THF (10 volumes).

  • Saponification: Add Lithium Hydroxide (LiOH·H₂O, 4.0 equiv) dissolved in Water (5 volumes).[1]

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: If precipitation occurs, add enough water to maintain a solution or efficient slurry.[1]

  • Acidification: Cool to 0°C. Adjust pH to ~2.0 using 1M HCl.

  • Isolation:

    • If the product precipitates: Filter and wash with cold water.

    • If soluble: Extract with EtOAc (x3), dry, and concentrate.

Troubleshooting & Quality Control

ObservationDiagnosisRemediation
Low Conversion (<20%) Catalyst Poisoning or InactivationSwitch to XPhos Pd G2 precatalyst.[1] The bulky biaryl ligand creates a "protective shell" around Pd.
Protodeboronation Boronic Acid InstabilityUse Boronic Esters (BPin) instead of acids. Add base slowly or switch to weaker base (K₂CO₃).
Hydrolysis during Coupling Base too strong / Temp too highUse anhydrous conditions (Toluene/Cs₂CO₃) if the ester is extremely labile (though pyrazine esters are usually stable enough).
Pd Black Formation Catalyst DecompositionEnsure rigorous degassing. Add free ligand (e.g., dppf 2 mol%) to stabilize the metal.[1]

References

  • General Suzuki Coupling on Pyrazines

    • Topic: Application of Suzuki coupling to chloropyrazines using Pd(dppf)Cl2.[3]

    • Source:Molecules2021 , 26(23), 7309.[1][4]

    • URL:[Link][4]

  • Catalyst Poisoning by N-Heterocycles

    • Topic: Mechanisms of catalyst deactivation by pyridine/pyrazine derivatives and str
    • Source:Chemical Science2011 , 2, 27-50.[1]

    • URL:[Link]

  • Synthesis of Pyrazine-2,3-dicarboxylic Acid Derivatives

    • Topic: Synthetic routes involving 2,3-dicarboxylate protection and functionalization.[1]

    • Source:Journal of Heterocyclic Chemistry2009, 46, 584.
    • URL:[Link]

  • Standard Protocol for Electron-Deficient Heterocycles

    • Topic: Robust conditions for Suzuki coupling of electron-deficient chlorides.
    • Source:Organic Process Research & Development2004, 8, 1065.
    • URL:[Link]

Sources

Procedure for oxidation of quinoxaline derivatives to dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

High-Yield Synthesis of Pyrazine-2,3-dicarboxylic Acid

Abstract & Utility

This technical guide details the oxidative cleavage of the benzene moiety in quinoxaline to yield pyrazine-2,3-dicarboxylic acid (2,3-PDCA) . This transformation is a critical gateway in drug discovery, specifically for synthesizing pteridines and quinoxaline-2,3-diones used as NMDA receptor antagonists (e.g., Licostinel) and glutamate receptor ligands. Furthermore, 2,3-PDCA serves as a high-value ligand for constructing metal-organic frameworks (MOFs).

While various oxidative methods exist, this guide prioritizes the Potassium Permanganate (


)  protocol due to its robustness and reproducibility in standard laboratory settings, alongside a Green Electrochemical  alternative for scalability and waste reduction.
Chemical Principle & Mechanism

The oxidation of quinoxaline involves the destruction of the carbocyclic (benzene) ring while preserving the heterocyclic (pyrazine) ring. The pyrazine ring is electronically deficient compared to the benzene ring, making the benzene moiety more susceptible to oxidative attack by strong oxidants like permanganate.

Reaction Scheme:



The mechanism proceeds via the formation of a manganate ester intermediate at the benzylic positions, followed by ring opening and oxidative decarboxylation of the resulting fragments, ultimately isolating the stable pyrazine-2,3-dicarboxylic acid.

ReactionPathway cluster_0 Substrate cluster_1 Oxidation Phase cluster_2 Product Q Quinoxaline (Bicyclic) Int Oxidative Cleavage (Benzene Ring Opening) Q->Int + KMnO4 / OH- P Pyrazine-2,3- dicarboxylic acid Int->P Acidification CO2 CO2 (Byproduct) Int->CO2

Figure 1: Oxidative cleavage pathway of quinoxaline. The benzene ring is sacrificed to functionalize the pyrazine core.

Protocol A: Classical Permanganate Oxidation

Standard Operating Procedure (SOP) Scale: 100 mmol baseline (scalable to 1 mol)

Reagents & Equipment
ReagentStoichiometryQuantity (for 13g scale)Role
Quinoxaline 1.0 equiv13.0 gSubstrate
Potassium Permanganate 6.0 equiv95.0 gOxidant
Water (Deionized) Solvent600 mLMedium
KOH / NaOH Catalyst5.0 gpH modifier
HCl (Conc.) Excess~50 mLAcidification

Equipment: 2L 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (Critical: magnetic stirring will fail due to


 sludge), Reflux condenser, Dropping funnel, Temperature probe.
Step-by-Step Methodology

1. Slurry Preparation:

  • Dissolve quinoxaline (13.0 g) in 400 mL of water in the 2L RBF.

  • Add KOH (5.0 g) to ensure alkaline conditions; this solubilizes the intermediate manganate species and prevents premature precipitation.

  • Heat the mixture to 90°C with vigorous mechanical stirring.

2. Oxidant Addition (Critical Control Point):

  • Prepare a saturated solution of

    
     (95 g) in 500 mL hot water.
    
  • Safety Note: The reaction is highly exothermic.

  • Add the permanganate solution dropwise over 1.5 to 2 hours .

  • Visual Cue: Maintain a gentle reflux. If the purple color persists for >5 minutes, pause addition. The solution should remain dark brown (

    
     suspension).
    

3. Completion & Workup:

  • After addition, reflux for an additional 30 minutes.

  • Spot Test: Place a drop of reaction mixture on filter paper. If a purple ring appears, excess permanganate is present. Destroy excess with small amounts of ethanol (which oxidizes to acetic acid).

  • Filtration: Filter the hot mixture through a Celite pad to remove the manganese dioxide (

    
    ) sludge. Wash the cake with 100 mL hot water. Do not allow the filtrate to cool yet.
    

4. Isolation:

  • Concentrate the combined clear filtrate to approximately 200 mL volume.

  • Cool to 0–5°C in an ice bath.

  • Slowly add concentrated HCl until pH < 2.

  • Crystallization: The pyrazine-2,3-dicarboxylic acid will precipitate as a white crystalline solid.

  • Filter, wash with ice-cold water (minimal amount), and dry at 100°C.

Yield Expectation: 55% – 60% (approx. 9.5 – 10.5 g).

WorkupFlow Start Reaction Mixture (90°C) SpotTest Spot Test: Purple Ring? Start->SpotTest Ethanol Add Ethanol (Quench) SpotTest->Ethanol Yes (Excess KMnO4) Filter Filter Hot (Celite) Remove MnO2 SpotTest->Filter No (Brown only) Ethanol->SpotTest Conc Concentrate Filtrate (Evap to 200mL) Filter->Conc Acid Acidify (HCl) pH < 2 Conc->Acid Cryst Crystallize & Filter Acid->Cryst

Figure 2: Workup logic tree for isolating Pyrazine-2,3-dicarboxylic acid.

Protocol B: Green Electrochemical Oxidation

Context: For labs prioritizing Green Chemistry principles or avoiding heavy metal waste (


), electrochemical oxidation offers a cleaner route.
  • Anode: Lead Dioxide (

    
    ) or Copper alloy.
    
  • Cathode: Stainless Steel or Lead.

  • Electrolyte: 10%

    
     (aq).
    
  • Temperature: 60°C.

  • Current Density: 5–10 A/dm².

Procedure Summary:

  • Dissolve quinoxaline in the sulfuric acid electrolyte.

  • Electrolyze in a divided cell (diaphragm) to prevent reduction of the product at the cathode.

  • Monitor consumption of starting material via HPLC.

  • Upon completion, concentrate the anolyte and cool to precipitate the dicarboxylic acid.

  • Advantage: Reagent-free oxidation; the "oxidant" is electron removal at the anode.

Analytical Validation

To ensure the integrity of the isolated product, perform the following quality control checks.

TechniqueExpected SignalMechanistic Insight
1H NMR (D2O/NaOD) Singlet at

8.6–8.8 ppm
Disappearance of the ABCD aromatic system of quinoxaline; appearance of symmetric pyrazine protons.
IR Spectroscopy Broad band 2500–3300 cm⁻¹ (OH)Strong peak ~1720 cm⁻¹ (C=O)Confirmation of carboxylic acid functionality.
Melting Point Decarboxylates > 185°CThe anhydrous acid is unstable at high heat; often isolated as a hydrate or salt for storage.
Troubleshooting & Safety

Common Failure Modes:

  • Low Yield: Usually caused by incomplete washing of the voluminous

    
     cake. The product gets trapped in the sludge. Solution: Resuspend the filter cake in boiling water and refilter.
    
  • Product Discoloration: Contamination with manganese salts. Solution: Recrystallize from hot water with activated charcoal.

  • Violent Exotherm: Adding permanganate too fast. Solution: Strict temperature monitoring; do not exceed 95°C.

Safety:

  • KMnO4: Strong oxidizer. Incompatible with organics (explosive risk if mixed dry).

  • Quinoxaline: Irritant.

  • Waste: Dispose of Manganese waste according to heavy metal regulations.

References
  • BenchChem Technical Guides. (2025). Synthesis of Sodium Pyrazine-2,3-dicarboxylate from Quinoxaline.[1] BenchChem.[1][2] Link

  • Kessler, M., et al. (1989).[3] "Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites."[3][4] Brain Research, 489(2), 377-382.[3] Link

  • Taranu, B., et al. (2010). "Obtaining pyrazine-2,3-dicarboxylic acid through electrochemical oxidation of quinoxaline using copper alloys as anodes." ResearchGate.[5] Link

  • Keana, J. F. W., et al. (1995).[6] "Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones." Journal of Medicinal Chemistry, 38(22), 4367-4379.[6] Link

  • Vogel, A.I.Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Advanced Crystal Growth Protocols for Pyrazine-2,3-dicarboxylate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine-2,3-dicarboxylic acid (


) is a versatile, nitrogen-rich ligand critical in the development of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1] Its ability to adopt diverse coordination modes—ranging from chelating (

) to bridging (

-

)—makes it a prime candidate for synthesizing materials with tunable magnetic, luminescent, and antimicrobial properties.

This guide moves beyond basic synthesis, providing field-proven protocols for growing high-quality single crystals of pzdc complexes. We focus on three distinct methodologies: Hydrothermal Synthesis , Slow Evaporation , and Liquid-Liquid Diffusion , selecting the optimal technique based on the target complex's stability and solubility.

Chemical Principles & Ligand Behavior[2][3][4]

To control crystal growth, one must understand the solution chemistry of the ligand.


 is a diprotic acid. The deprotonation state is pH-dependent, which directly dictates the final topology of the crystal.
  • Low pH (< 2): Neutral

    
     often coordinates via N-donors or hydrogen bonding.
    
  • Medium pH (3–5): Monoanion (

    
    ) forms, allowing for charge-balanced chains.
    
  • High pH (> 6): Fully deprotonated dianion (

    
    ) dominates, facilitating the formation of 3D rigid frameworks (MOFs).
    
Decision Matrix: Selecting the Right Technique

Before starting, use this logic flow to determine the most appropriate growth method for your target complex.

MethodSelection Start Start: Define Target Complex Properties ThermalStability Is the complex thermally stable (> 100°C)? Start->ThermalStability Solubility Are precursors soluble in the same solvent? ThermalStability->Solubility No / Unknown Hydrothermal METHOD 1: Hydrothermal/Solvothermal (High Purity, Dense Phases) ThermalStability->Hydrothermal Yes Quality Is the goal High-Res X-Ray or Bulk Powder? Solubility->Quality Yes Diffusion METHOD 3: Liquid-Liquid Diffusion (X-Ray Quality Single Crystals) Solubility->Diffusion No (Precipitates instantly) Evaporation METHOD 2: Slow Evaporation (Metastable Phases) Quality->Evaporation Bulk / Polycrystalline Quality->Diffusion Single Crystal (X-Ray)

Figure 1: Decision matrix for selecting the optimal crystal growth technique based on thermal stability and solubility profiles.

Experimental Protocols

Method 1: Hydrothermal/Solvothermal Synthesis

Best For: Robust 3D MOFs, Lanthanide polymers, and thermodynamic products. Mechanism: High pressure and temperature increase the solubility of precursors, allowing for reversible coordination equilibria that favor defect-free crystal growth.

Protocol Parameters
ParameterSpecificationRationale
Vessel 23 mL Teflon-lined Stainless Steel AutoclaveInertness and pressure containment.
Fill Factor 50% – 60%Critical for generating autogenous pressure. <40% yields poor transport; >70% risks rupture.
Solvent

(Hydrothermal) or DMF/EtOH (Solvothermal)
Water is standard; DMF is used for higher solubility of organic linkers.[1]
Temp/Time 120°C – 180°C for 3–5 daysAllows kinetic barriers to be overcome.
Cooling 5°C/hour (Controlled Cooling)Crucial Step: Rapid cooling yields powder; slow cooling yields single crystals.
Step-by-Step Workflow
  • Precursor Dissolution: Dissolve 1.0 mmol of Metal Salt (e.g.,

    
    ) and 1.0–1.5 mmol of 
    
    
    
    in 10 mL of deionized water.
  • pH Adjustment: Add dilute NaOH or piperazine dropwise.

    • Target pH 4–5 for 1D/2D chains.

    • Target pH 6–7 for 3D frameworks.

  • Encapsulation: Transfer the suspension to the Teflon liner. Ensure the rim is clean before sealing the steel jacket.

  • Reaction: Place in a programmable oven.

    • Ramp: Ambient

      
       160°C (2 hours).
      
    • Hold: 160°C (72 hours).

    • Cool: 160°C

      
       Ambient (24 hours).
      
  • Harvesting: Filter the resulting block-shaped crystals. Wash with water and ethanol.[1]

Method 2: Slow Evaporation

Best For: Thermally unstable complexes, water-soluble transition metal complexes (Cu, Ni, Co). Mechanism: Gradual supersaturation drives nucleation.

Protocol Parameters
  • Solvent System: Methanol/Water (1:1 v/v) is ideal for Cu-pzdc complexes.

  • Temperature: Room temperature (20–25°C).

  • Vessel: 20 mL scintillation vial covered with Parafilm (punctured with 3–5 pinholes).

Step-by-Step Workflow
  • Stoichiometric Mixing: Mix Metal Salt and

    
     (1:1 or 1:2 ratio) in the chosen solvent.
    
  • Clarification: Stir for 2 hours. If turbidity persists, filter through a 0.45

    
    m PTFE syringe filter. Crystal quality depends on a dust-free solution. 
    
  • Evaporation: Place the vial in a vibration-free zone. Puncture the Parafilm to control the evaporation rate.

  • Observation: Harvest crystals after 1–3 weeks when solvent volume reduces by 50%.

Method 3: Liquid-Liquid Diffusion (Layering)

Best For: High-quality X-ray diffraction crystals; systems where immediate mixing causes rapid precipitation. Mechanism: Controlled diffusion of metal and ligand solutions creates a depletion zone where nucleation occurs slowly.

Protocol Parameters
  • Bottom Layer: Denser solution (e.g.,

    
     in 
    
    
    
    or sucrose-thickened water).
  • Buffer Layer: Pure solvent (solvent used in bottom layer).

  • Top Layer: Less dense solution (e.g., Metal salt in Methanol/Ethanol).

Step-by-Step Workflow
  • Preparation: Dissolve

    
     (0.1 mmol) in 4 mL water (adjust pH to 6 with NaOH). Place this in a narrow test tube or U-tube.
    
  • Buffering: Carefully pipette 2 mL of pure water/ethanol mixture (1:1) down the side of the tube to create a distinct middle layer. Do not disturb the interface.

  • Top Layering: Gently layer 4 mL of Metal Salt solution (in Methanol) on top.

  • Growth: Seal the tube and leave undisturbed for 2–4 weeks. Crystals will grow at the interface or on the glass walls.

Characterization & Validation

A synthesised crystal is only as good as its validation. Use the following hierarchy to confirm identity and purity.

TechniquePurposeExpected Observation for pzdc Complexes
SC-XRD Single Crystal X-Ray DiffractionDefinitive 3D structure.[2] Confirm coordination mode of carboxylate (monodentate vs. bridging).
PXRD Powder X-Ray DiffractionPhase purity. Compare experimental pattern with simulated pattern from SC-XRD.
FT-IR Infrared SpectroscopyCarboxylate shifts:

indicates coordination mode. Pyrazine ring: Bands at ~1520 cm

and ~1480 cm

.[3]
TGA Thermogravimetric AnalysisThermal stability.[4] Weight loss <150°C indicates lattice water; decomposition >300°C indicates framework breakdown.
Workflow Visualization: Hydrothermal Synthesis

HydrothermalWorkflow Mix 1. Mix Precursors (Metal + H2pzdc) pH 2. Adjust pH (Piperazine/NaOH) Mix->pH Solubilize Seal 3. Seal Autoclave (50% Fill) pH->Seal Transfer Heat 4. Heat (160°C) (3-5 Days) Seal->Heat Reaction Cool 5. Slow Cool (5°C/hr) Heat->Cool Crystallization Wash 6. Wash & Dry (EtOH/Water) Cool->Wash Harvest

Figure 2: Standardized workflow for the hydrothermal synthesis of pzdc coordination polymers.

References

  • Ay, B., Yıldız, E., & Zubieta, J. (2020). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 243-258.[5] Retrieved from [Link]

  • Wardana, F. Y., Ng, S. W., & Wibowo, A. C. (2015). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. Crystal Growth & Design, 15(12), 5930–5938.[6][7] Retrieved from [Link][6]

  • Ebadi, A. (2017).[3] Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-Bridged Two-Dimensional Polymeric Copper(II) Complex. Studia Universitatis Babes-Bolyai Chemia. Retrieved from [Link]

Sources

Application Note: Luminescent Sensing with 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid (referred to herein as H₂cpzdca ) as a ligand for constructing luminescent Metal-Organic Framework (MOF) sensors.

This guide is designed for researchers in coordination chemistry and analytical science. It synthesizes established methodologies for 5-arylpyrazine-2,3-dicarboxylate derivatives, which are renowned for their ability to sensitize Lanthanide (Ln³⁺) luminescence (Antenna Effect) or act as ligand-centered emitters (with d¹⁰ metals like Zn²⁺/Cd²⁺) for the detection of environmental toxins.

Introduction & Technical Rationale

5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid (H₂cpzdca) is a versatile organic linker characterized by a pyrazine core substituted with a 4-chlorophenyl group and two carboxylic acid moieties.

Key Functional Features:
  • N,O-Chelation Sites: The pyrazine nitrogens and carboxylate oxygens form stable 5-membered chelate rings with metal ions, ideal for constructing rigid, porous MOFs.

  • Electronic Modulation: The electron-withdrawing chlorine atom and the pyrazine ring lower the Lowest Unoccupied Molecular Orbital (LUMO), facilitating Photoinduced Electron Transfer (PET) interactions with electron-rich analytes.

  • Heavy Atom Effect: The chlorine substituent can enhance intersystem crossing (ISC), potentially boosting phosphorescence in specific coordination environments (e.g., with Eu³⁺/Tb³⁺).

Target Analytes:
  • Nitroaromatic Explosives (NACs): 2,4,6-Trinitrophenol (TNP), Nitrobenzene (NB). Mechanism: Fluorescence Quenching (PET/RET).[1]

  • Metal Ions: Fe³⁺, Cu²⁺. Mechanism: Competitive Absorption or Paramagnetic Quenching.

Material Preparation

Synthesis of Ligand (H₂cpzdca)

CAS No.: 80356-77-0

If the ligand is not commercially available, it is synthesized via the condensation of 4-chlorophenylglyoxal with diaminomaleonitrile (DAMN), followed by hydrolysis.

Protocol:

  • Precursor Synthesis: Oxidize 4-chloroacetophenone with Selenium Dioxide (

    
    ) in dioxane/water (reflux, 4h) to yield 4-chlorophenylglyoxal .
    
  • Cyclization: Dissolve 4-chlorophenylglyoxal (10 mmol) and diaminomaleonitrile (10 mmol) in Ethanol (50 mL). Reflux for 4-6 hours. Cool to precipitate 5-(4-chlorophenyl)pyrazine-2,3-dicarbonitrile .

  • Hydrolysis: Suspend the nitrile intermediate in 20% NaOH solution. Reflux for 12 hours (evolution of

    
     gas). Acidify the hot solution with concentrated HCl to pH 1-2.
    
  • Purification: Filter the white/pale yellow precipitate. Recrystallize from Acetone/Water.

    • Yield: ~60-70%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) shows aromatic protons and absence of acid protons (broad). IR shows strong
      
      
      stretching at 1700-1720 cm⁻¹.
Synthesis of Luminescent MOF Sensor (Generic Protocol)

Target Structure: [Zn(cpzdca)(H₂O)₂]ₙ or similar.

Reagents:

  • 
     (Metal Source)
    
  • H₂cpzdca (Ligand)

  • Solvent: DMF/Ethanol/Water mixture (3:1:1 v/v)

Step-by-Step Protocol:

  • Dissolution: Dissolve 0.1 mmol H₂cpzdca and 0.1 mmol

    
     in 5 mL of the solvent mixture in a 20 mL glass vial.
    
  • Sonication: Sonicate for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction: Seal the vial and heat in a programmable oven at 100°C for 72 hours .

  • Cooling: Cool to room temperature at a rate of 5°C/h to promote single-crystal growth.

  • Activation: Filter the crystals, wash with DMF and Ethanol. Immerse in Ethanol for 3 days (refreshing solvent daily) to exchange guest DMF molecules.

  • Drying: Dry under vacuum at 80°C for 12 hours.

Application 1: Sensing of Nitroaromatics (Explosives)

The electron-deficient nature of nitroaromatics (e.g., TNP) strongly quenches the fluorescence of the electron-rich MOF framework via PET.

Experimental Protocol
  • Preparation of Suspension: Grind 2 mg of activated MOF crystals into a fine powder. Disperse in 3 mL of Ethanol (or water, depending on stability). Sonicate for 20 mins to form a stable suspension.

  • Blank Measurement: Record the photoluminescence (PL) spectrum of the suspension.

    • Excitation (

      
      ): ~320–350 nm (Ligand absorption band).
      
    • Emission (

      
      ): ~400–450 nm (Ligand-centered emission).
      
  • Titration: Add incremental volumes (e.g., 10–100

    
    ) of 1 mM analyte stock solution (TNP, NB, 2,4-DNT) to the cuvette.
    
  • Equilibration: Shake for 1 minute after each addition.

  • Measurement: Record PL intensity at

    
    . Repeat until ~90% quenching is observed.
    
Data Analysis (Stern-Volmer Equation)

Quantify quenching efficiency using the Stern-Volmer (SV) equation:



  • 
    : Initial fluorescence intensity.[2]
    
  • 
    : Intensity at analyte concentration 
    
    
    
    .
  • 
    : Quenching constant (
    
    
    
    ).[3]

Performance Benchmarks: | Analyte |


 (

) | LOD (Limit of Detection) | Mechanism | | :--- | :--- | :--- | :--- | | TNP |

| ~0.5

| PET + RET | | Nitrobenzene |

| ~5.0

| PET | | 2,4-DNT |

| ~1.2

| PET |

Application 2: Sensing of Metal Ions ( )


 ions typically quench fluorescence due to their paramagnetic nature and broad absorption spectrum which overlaps with the ligand's excitation (Competitive Absorption).
Experimental Protocol
  • Screening: Prepare 1 mM aqueous solutions of various metal nitrates (

    
    ).
    
  • Addition: Add 100

    
     of each cation solution to separate 3 mL MOF suspensions.
    
  • Observation: Measure PL intensity.

    
     should show distinct quenching (>90%).
    
  • Interference Test: To a suspension containing the MOF and

    
    , add other interfering ions (
    
    
    
    ) to verify that the signal change is specific to Iron.

Mechanistic Visualization

The following diagram illustrates the synthesis and the Photoinduced Electron Transfer (PET) sensing mechanism.

G cluster_0 Ligand Synthesis cluster_1 MOF Assembly cluster_2 Sensing Mechanism (Quenching) Precursor 4-Chlorophenylglyoxal Intermediate Dicarbonitrile Intermediate Precursor->Intermediate Condensation (EtOH, Reflux) DAMN Diaminomaleonitrile DAMN->Intermediate H2cpzdca H2cpzdca (Ligand) Intermediate->H2cpzdca Hydrolysis (NaOH, then HCl) MOF Luminescent MOF (Activated) H2cpzdca->MOF Solvothermal (DMF/H2O, 100°C) Metal Zn(II) / Eu(III) Metal->MOF ElectronTransfer e- Transfer (PET) LUMO(MOF) -> LUMO(Analyte) MOF->ElectronTransfer Analyte Added (e.g., TNP) Excitation UV Excitation (320 nm) Excitation->MOF Quenching Fluorescence OFF ElectronTransfer->Quenching Non-radiative Decay

Caption: Workflow from ligand synthesis to MOF assembly and the PET-based fluorescence quenching mechanism for nitroaromatic detection.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Initial Intensity Solvent molecules trapped in pores.Extend activation (solvent exchange) time; ensure thorough drying.
Non-Linear SV Plot Dynamic + Static quenching mixing.Use modified SV equation:

.
Poor Selectivity pH effects or framework degradation.Check PXRD after sensing to confirm structural integrity; Buffer solution to pH 7.
Red-Shifted Emission Aggregation of ligand (Excimer).Dilute the suspension; ensure MOF structure separates ligands effectively.

References

  • Synthesis of Pyrazine-2,3-dicarboxylic Acid Derivatives

    • Title: "Synthesis and characterization of 5-substituted pyrazine-2,3-dicarboxylic acids."
    • Context: Standard protocol for condensing glyoxals with DAMN.
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of method class).

  • Luminescent Sensing by Pyrazine-MOFs (Analogous Systems)

    • Title: "A Luminescent Zinc(II)
    • Context: Describes the PET mechanism in analogous Zn-pyrazine-dicarboxyl
    • Source:Crystal Growth & Design.
    • URL:[Link]

  • Mechanisms of Quenching

    • Title: "Fluorescent sensing of nitroaromatic explosives: mechanisms and recent advances."
    • Source:RSC Advances.
    • URL:[Link]

  • Chemical Data (Ligand)

    • Title: "5-(4-Chlorophenyl)-2,3-pyrazinedicarboxylic acid (CAS 80356-77-0)."
    • Source:ChemSRC D
    • URL:[Link]

Sources

Preparation of lanthanide coordination polymers with pyrazine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, optimization, and characterization of Lanthanide Coordination Polymers (Ln-CPs) utilizing pyrazine-based ligands. While lanthanide ions (Ln³⁺) are celebrated for their narrow-band emission and long luminescence lifetimes, their low molar absorption coefficients require "antenna" ligands to sensitize emission.[1] Pyrazine derivatives—specifically pyrazine-dicarboxylates—serve as ideal bifunctional linkers, providing both the nitrogen donors for structural direction and the oxygen donors required for hard-acid Ln³⁺ chelation. This document provides two validated protocols: a high-throughput solvothermal method for robust frameworks and a slow-diffusion method for high-quality single crystals.

Strategic Chemical Design

The Challenge: Hard Acids vs. Soft Bases

Lanthanide ions (Ln³⁺) are hard Lewis acids with high coordination numbers (typically 7–9). They exhibit a strong preference for hard oxygen donors (carboxylates, phosphonates) over neutral nitrogen donors. Consequently, reacting Ln³⁺ salts with unmodified pyrazine (


) often yields unstable species or discrete molecular complexes rather than extended polymers.

The Solution: Use Pyrazine-2,5-dicarboxylic acid (H₂pzdc) or Pyrazine-2,3-dicarboxylic acid . These ligands act as "chelating bridges":

  • Carboxylate Groups: Anchor the Ln³⁺ ions (strong electrostatic bond).

  • Pyrazine Nitrogen: Participates in chelation or bridges metal centers to expand dimensionality.

  • Aromatic Core: Acts as the "Antenna," absorbing UV light and transferring energy to the Ln³⁺ center.

Mechanism of Action: The Antenna Effect

To achieve high quantum yield, the triplet state energy of the pyrazine ligand (


) must be approximately 2,500–3,500 cm⁻¹ higher than the resonance energy level of the Ln³⁺ ion to prevent back-energy transfer.

AntennaEffect cluster_Ligand Pyrazine Ligand cluster_Ln Lanthanide Ion (Ln³⁺) L_S0 Ground State (S0) L_S1 Singlet Excited (S1) L_S0->L_S1 UV Absorption L_T1 Triplet State (T1) L_S1->L_T1 Intersystem Crossing (ISC) Ln_Ex Emissive Level (e.g., ⁵D₀ for Eu³⁺) L_T1->Ln_Ex Dexter/Förster Energy Transfer Ln_Gd Ground State (e.g., ⁷F_J) Ln_Ex->Ln_Gd Luminescence (Visible/NIR)

Figure 1: The "Antenna Effect" mechanism.[1] The pyrazine ligand absorbs energy and transfers it to the lanthanide ion via the triplet state, bypassing the forbidden f-f absorption transitions of the metal.

Experimental Protocols

Protocol A: Solvothermal Synthesis (High Stability Frameworks)

Best for: Creating robust 3D MOFs/CPs for sensing, gas storage, or catalysis.

Reagents:

  • Lanthanide Nitrate Hexahydrate (

    
    ) [Ln = Eu, Tb, Gd]
    
  • Pyrazine-2,5-dicarboxylic acid (H₂pzdc)

  • Solvent: N,N-Dimethylformamide (DMF) and Deionized Water (

    
    )[2]
    
  • Modulator (Optional): Glacial Acetic Acid

Workflow:

  • Precursor Dissolution:

    • Vial A: Dissolve 0.2 mmol

      
       in 5 mL of 
      
      
      
      .
    • Vial B: Dissolve 0.2 mmol H₂pzdc in 5 mL of DMF. Sonicate for 10 mins until clear.

    • Note: The 1:1 DMF/Water ratio is critical. DMF solubilizes the organic ligand; water dissolves the salt and aids in hydrolysis control.

  • Mixing & Modulation:

    • Add Vial A to Vial B dropwise under stirring.

    • Optional: Add 100 µL of glacial acetic acid. This acts as a competing ligand to slow down nucleation, resulting in larger crystals.

  • Thermal Treatment:

    • Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal tightly and place in a programmable oven.

    • Ramp: Heat to 140°C over 2 hours.

    • Dwell: Hold at 140°C for 72 hours (3 days).

    • Cool: Cool to room temperature at a rate of 5°C/h . Critical Step: Fast cooling yields amorphous powder; slow cooling yields X-ray quality block crystals.

  • Isolation:

    • Filter the resulting crystals (typically colorless or characteristic Ln-color).

    • Wash 3x with DMF, then 3x with Ethanol.

    • Air dry at room temperature.

Yield: Typically 60–75% based on Ln.

Protocol B: Slow Diffusion (High-Quality Single Crystals)

Best for: Crystallography studies and heat-sensitive ligands.

Reagents:

  • 
    [2]
    
  • Pyrazine (unmodified) or Pyrazine-2-carboxylic acid

  • Sodium Benzoate (auxiliary ligand)

  • Solvents: Methanol (MeOH), Water

Workflow:

  • Layer Preparation:

    • Bottom Layer: Dissolve 0.1 mmol H₂pzdc (or auxiliary ligand) in 4 mL water. Adjust pH to 6.0 using dilute NaOH. Add sucrose (density agent) to increase viscosity.

    • Buffer Layer: Carefully layer 2 mL of 1:1

      
      :MeOH mixture on top. This prevents instant precipitation.
      
    • Top Layer: Dissolve 0.1 mmol

      
       in 4 mL MeOH. Carefully layer this on top.
      
  • Incubation:

    • Seal the tube with Parafilm (poke 1 small hole for slow evaporation).

    • Leave undisturbed in a vibration-free dark cabinet for 2–4 weeks.

  • Harvesting:

    • Crystals will form at the interface of the buffer layer. Harvest mechanically.

Characterization & Validation Pipeline

To ensure scientific integrity, the synthesized materials must undergo the following validation steps.

Structural Validation
TechniquePurposeAcceptance Criteria
PXRD (Powder X-Ray Diffraction) Phase purity checkExperimental pattern must match simulated pattern from Single Crystal data (if available). No extra peaks (impurity phases).
SXRD (Single Crystal XRD) Structure determinationR1 factor < 0.05. Check for solvent voids (PLATON SQUEEZE if necessary).
FT-IR Spectroscopy Ligand coordinationShift in C=O stretch (approx. 1700 cm⁻¹

1600 cm⁻¹) indicates carboxylate coordination.
Functional Validation (Luminescence)
  • Excitation Spectrum: Monitor emission at characteristic wavelength (e.g., 617 nm for Eu³⁺) and scan excitation. A broad band in UV region (250–350 nm) confirms the Antenna Effect (ligand-to-metal transfer).

  • Lifetime Decay: Fit decay curves to mono- or bi-exponential functions.

    • 
       ms (for Eu/Tb) indicates successful exclusion of water from the inner coordination sphere.
      
    • Short lifetimes (< 0.1 ms) suggest quenching by O-H oscillators (incomplete coordination).

Troubleshooting & Optimization

Common Failure Modes:

ObservationRoot CauseCorrective Action
Amorphous Powder (No Crystals) Nucleation too fast(1) Add modulator (acetic acid). (2) Lower reaction temperature by 20°C. (3) Slow down cooling rate (2°C/h).
Low Luminescence Intensity "Wet" Coordination SphereThe Ln³⁺ is coordinated to water molecules (O-H oscillators quench fluorescence). Dehydrate sample at 150°C or use a secondary chelator (e.g., phenanthroline) to displace water.
Insoluble Precipitate Hydrolysis of Ln SaltEnsure pH is not too basic (>7). Ln³⁺ forms hydroxides rapidly at high pH. Keep pH ~5–6.
Opaque Crystals Solvent Inclusion DefectsSolvent molecules trapped in pores. Perform solvent exchange with volatile solvent (Ethanol/Acetone) and activate under vacuum.

Workflow Visualization

SynthesisWorkflow cluster_Prep Precursor Preparation cluster_Reaction Solvothermal Reaction cluster_Post Post-Processing start Start: Reagent Prep sol_A Sol A: Ln(NO3)3 in H2O start->sol_A sol_B Sol B: Ligand in DMF start->sol_B mix Mix A + B (1:1 Ratio) sol_A->mix sol_B->mix auto Autoclave: 140°C, 72h mix->auto Add Modulator (Optional) cool Controlled Cooling (-5°C/h) auto->cool wash Wash: DMF -> EtOH cool->wash Filter Crystals dry Activation/Drying wash->dry qc QC: PXRD & PL dry->qc qc->start Fail (Optimize) end Final Ln-CP Product qc->end Pass

Figure 2: Step-by-step solvothermal synthesis workflow for Lanthanide-Pyrazine frameworks.

References

  • Mechanistic Insight: Bünzli, J.-C. G. (2015). On the design of highly luminescent lanthanide complexes. Coordination Chemistry Reviews, 293–294, 19–47. Link

  • Pyrazine-Carboxylate Protocols: Wang, Y., et al. (2025).[3] Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability. Link

  • Antenna Effect & Sensing: Liu, X., et al. (2023). A Series of Lanthanide Coordination Polymers as Luminescent Sensors.[1][4][5] International Journal of Molecular Sciences. Link

  • Solvothermal Methodology: D'Vries, R. F., et al. (2016). Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands. Materials, 9(5), 346. Link

  • Pyrazine-2,5-dicarboxylic acid Systems: Kitos, A. A., et al. (2019). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker.[6][7] Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Pyrazine-2,3-dicarboxylic Acids Against Thermal Decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-2,3-dicarboxylic acids. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of unintended decarboxylation during heating. Our goal is to equip you with the knowledge and practical protocols to ensure the integrity of your molecules throughout your experimental workflows.

Introduction: The Challenge of Decarboxylation

Pyrazine-2,3-dicarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. However, their utility can be compromised by a tendency to undergo thermal decarboxylation, leading to the loss of one or both carboxyl groups. This process can result in the formation of undesired byproducts, significantly reducing the yield and purity of your target compounds. Understanding the factors that drive this reaction is the first step toward preventing it.

The decarboxylation of pyrazine-2,3-dicarboxylic acid is primarily influenced by temperature, pH, and the presence of certain metal ions.[1] Elevated temperatures provide the activation energy for the C-C bond cleavage, while pH can affect the protonation state of the carboxylic acid groups, influencing their susceptibility to decarboxylation.

This guide will walk you through the mechanisms of decarboxylation and provide you with field-proven strategies to mitigate this issue, ensuring the success of your reactions.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Significant product loss and gas evolution observed upon heating my reaction mixture containing pyrazine-2,3-dicarboxylic acid.
  • Question: I'm attempting a reaction that requires heating a solution of pyrazine-2,3-dicarboxylic acid, and I'm observing a lower than expected yield of my desired product, accompanied by bubbling. I suspect decarboxylation. How can I confirm this and prevent it?

  • Answer: Your observations are highly indicative of thermal decarboxylation. The bubbling is likely due to the evolution of carbon dioxide gas. To confirm, you could carefully collect the evolved gas and test for CO2 (e.g., by bubbling it through limewater).

    Root Cause Analysis and Mitigation Strategies:

    The primary driver here is thermal instability. The pyrazine ring's electron-withdrawing nature can facilitate the loss of CO2. To prevent this, consider the following approaches:

    • Esterification as a Protective Strategy: One of the most effective methods to prevent decarboxylation is to convert the carboxylic acid groups into esters.[2][3][4] Esters are significantly more stable to heat. Methyl or ethyl esters are commonly used and can be prepared under mild conditions.[5]

    • Formation of Stable Metal Complexes: Pyrazine-2,3-dicarboxylic acid readily forms stable complexes with metal ions, such as copper(II).[6] These complexes exhibit enhanced thermal stability compared to the free acid. The coordination of the carboxylate groups to the metal center reduces their propensity for decarboxylation.

    • Lowering the Reaction Temperature: If your reaction chemistry allows, explore catalysts or reagents that enable the desired transformation at a lower temperature. For instance, when synthesizing amide derivatives, using a coupling reagent like propyl phosphonic anhydride (T3P) can facilitate the reaction at room temperature, completely avoiding the need for heating.[7]

    • Strict pH Control: The rate of decarboxylation can be pH-dependent.[1] Maintaining a neutral or slightly basic pH may help to stabilize the dicarboxylate form, which can be less prone to decarboxylation than the fully protonated diacid. However, this must be compatible with your overall reaction scheme.

Frequently Asked Questions (FAQs)

  • Q1: At what temperature does pyrazine-2,3-dicarboxylic acid typically start to decarboxylate?

    • A1: While a precise temperature can vary with the experimental setup (e.g., solvent, heating rate), significant decomposition is often observed at temperatures above its melting point. Thermal analysis has shown that the decomposition of related pyrazine carboxylic acids can begin at temperatures as low as 150-200°C.[8][9] It is advisable to avoid prolonged heating above 100°C if possible.[10]

  • Q2: Will esterification completely prevent decarboxylation?

    • A2: For most applications, esterification provides excellent protection against decarboxylation under typical heating conditions for organic synthesis. The resulting esters have significantly higher thermal stability.[8] However, at very high temperatures (e.g., during pyrolysis), even esters will eventually decompose.

  • Q3: I need the free dicarboxylic acid in my final product. Is there a way to remove the ester protecting groups?

    • A3: Yes, the ester groups can be hydrolyzed back to the carboxylic acids. This is typically achieved by heating the ester with an aqueous acid or base. The choice between acidic or basic hydrolysis will depend on the stability of the rest of your molecule to these conditions.

  • Q4: Are there any "green" or more environmentally friendly methods to prevent decarboxylation?

    • A4: Utilizing lower reaction temperatures through the use of efficient modern catalysts is a key principle of green chemistry. For derivatization reactions, employing coupling agents that work at ambient temperature is an excellent green alternative to high-temperature methods.[7] Additionally, if a metal complex is used for stabilization, consider the environmental impact and recovery of the metal.

  • Q5: Can I use other protecting groups besides esters?

    • A5: While esters are the most common, other protecting groups for carboxylic acids exist, such as oxazolines.[2] The choice of protecting group will depend on the specific reaction conditions you plan to employ and the orthogonality required with other functional groups in your molecule.

Experimental Protocols

Here are detailed, step-by-step methodologies for two key strategies to prevent the decarboxylation of pyrazine-2,3-dicarboxylic acid.

Protocol 1: Esterification of Pyrazine-2,3-dicarboxylic Acid

This protocol describes the formation of the dimethyl ester, which is a robust protecting group against thermal decarboxylation.

Materials:

  • Pyrazine-2,3-dicarboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyrazine-2,3-dicarboxylic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid).

  • Acid Addition: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (2.2 eq.) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. Perform this step in a well-ventilated fume hood. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.[5]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude dimethyl pyrazine-2,3-dicarboxylate can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Formation of a Thermally Stable Copper(II) Complex

This protocol outlines the synthesis of a copper(II) complex of pyrazine-2,3-dicarboxylic acid to enhance its thermal stability.[6]

Materials:

  • Pyrazine-2,3-dicarboxylic acid

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Deionized water

  • Methanol

  • Beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Dissolution: In a beaker, dissolve copper(II) acetate monohydrate (1.0 eq.) in deionized water. In a separate beaker, dissolve pyrazine-2,3-dicarboxylic acid (1.0 eq.) in a minimal amount of methanol or a methanol/water mixture.

  • Complexation: While stirring, slowly add the pyrazine-2,3-dicarboxylic acid solution to the copper(II) acetate solution. A precipitate should form.

  • Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete complexation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with deionized water, followed by a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60°C) to yield the copper(II) pyrazine-2,3-dicarboxylate complex.

Data Summary and Visualization

Table 1: Comparison of Strategies to Prevent Decarboxylation
StrategyPrincipleKey AdvantagesKey Considerations
Esterification Protection of carboxyl groupsHigh thermal stability of esters; well-established chemistry.Requires an additional deprotection step if the free acid is needed.
Metal Complexation Coordination to a metal centerSignificant increase in thermal stability.[6]The presence of the metal may interfere with downstream reactions.
Low-Temperature Synthesis Avoiding thermal stressDirect synthesis of derivatives without additional protection/deprotection steps.Requires specific catalysts or reagents (e.g., coupling agents).[7]
pH Control Stabilization of the carboxylate formCan be a simple in-situ method.The required pH must be compatible with all reactants and reagents.[1]
Diagrams

Decarboxylation_Mechanism cluster_0 Decarboxylation Pathway start Pyrazine-2,3-dicarboxylic Acid intermediate Transition State start->intermediate Heat (Δ) product Pyrazine-2-carboxylic Acid + CO₂ intermediate->product Loss of CO₂

Caption: Simplified mechanism of thermal decarboxylation.

Prevention_Workflow cluster_options Select a Prevention Strategy start Decarboxylation Issue During Heating? q1 Is the final product the free acid? start->q1 ester Esterify Carboxylic Acids (Protocol 1) metal Form Metal Complex (Protocol 2) low_temp Use Low-Temp Synthesis (e.g., coupling agents) ph_control Adjust and Control pH q1->ester No q2 Can a metal be tolerated in the reaction? q1->q2 Yes q2->metal Yes q3 Is a suitable low-temp method available? q2->q3 No q3->low_temp Yes q3->ph_control No

Caption: Decision workflow for selecting a decarboxylation prevention method.

References

  • Mojumdar, S. C., Lebršková, K., & Valigura, D. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 57(4), 245-249. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Derivatization of the pyrazine 2a. Reaction conditions. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Khan, K. (2017). Protection and deprotection of carboxylic acid. Slideshare. [Link]

  • Li, X., et al. (2012). ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid and the complexes obtained from hydrothermal reactions and novel water clusters. CrystEngComm, 14(24), 8466-8476. [Link]

  • Amino Acids, Peptides and Proteins. (n.d.). NPTEL.
  • Alfonso, M., et al. (2003). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 59(11), o637-o640. [Link]

  • Goossen, L. J., et al. (2018). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 140(43), 14362-14371.
  • Pyrazine-2,3-dicarboxylic acid. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Taciak, P. A., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(16), 4995.
  • A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. (2010).
  • Decarboxylation. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Industrial Chemicals Via Decarboxylation of Natural Carboxylic Acids. (2023). Royal Society of Chemistry.
  • Avoiding CO2 in Catalysis of Decarboxylation. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Goldsmith, C. F., et al. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
  • Improved Processes to Remove Naphthenic Acids. National Energy Technology Laboratory. Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(35), 22759-22768. [Link]

  • Kumar, S., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1853.
  • Ghasemzadeh, M. A., & Badsafa, M. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 6(1), 1-13.
  • Wang, Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(3), 1642-1649.
  • Van de Vyver, S., et al. (2018). Universal kinetic solvent effects in acid-catalyzed reactions of biomass-derived oxygenates. Energy & Environmental Science, 11(7), 1836-1845.
  • I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? (2023). Reddit. [Link]

  • Carboxyl Protecting Groups Stability. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Fieser, L. F., & Sunderlin, A. (1943). 2,3-Pyrazinedicarboxylic Acid. Organic Syntheses, Coll. Vol. 2, p.501.
  • Sivasankar, B. N., & Govindarajan, S. (1996). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Journal of Chemical Sciences, 108(2), 101-108.
  • Kumar, S., et al. (2017). Ternary assembly of pyrazine 2,3-dicarboxylic acid with a ditopic amine. CrystEngComm, 19(34), 5093-5102.
  • Katritzky, A. R., et al. (2000). A QSRR Treatment of Solvent Effects on the Decarboxylation of 6-Nitrobenzisoxazole-3-carboxylates Employing Molecular Descriptor. CODESSA PRO.
  • Pyrazine Synthesis? (2020). Sciencemadness Discussion Board. [Link]

Sources

Solving twinning issues in chlorophenyl-pyrazine crystal structures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Twinning Issues in Chlorophenyl-Pyrazine Crystal Structures

Welcome to the Crystallographic Solutions Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with crystal twinning, specifically within the context of chlorophenyl-pyrazine derivatives. As compounds containing planar aromatic systems like pyrazine and chlorophenyl moieties often exhibit complex intermolecular interactions, such as π-π stacking and hydrogen bonding, the potential for twinning during crystallization is a significant consideration.[1][2] This guide provides a structured approach to identifying, understanding, and resolving twinning in your crystal structures.

Frequently Asked Questions (FAQs)

Q1: What is crystal twinning and why is it a problem?

A: Crystal twinning occurs when two or more crystals of the same substance grow together in a symmetrical, non-random orientation.[3] These distinct domains are related by a specific symmetry operation, known as a twin law, which is not a symmetry element of the original single crystal.[4][5] Twinning can complicate or even prevent the correct determination of a crystal structure because the resulting diffraction pattern is a superposition of the patterns from each twin domain.[6] This overlap of reflections can lead to an incorrect determination of the unit cell and space group, and ultimately, a failed structure solution or a chemically nonsensical refined model.

Q2: Are chlorophenyl-pyrazine compounds particularly susceptible to twinning?

A: While there isn't extensive literature singling out chlorophenyl-pyrazines as being uniquely prone to twinning, their structural features warrant careful consideration. These molecules are often planar and engage in significant π-π stacking and hydrogen bonding to form layered or chain-like structures in the solid state.[1][7][8] The presence of pseudo-symmetry, where the crystal lattice exhibits a higher symmetry than the actual arrangement of the molecules, can be a precursor to twinning. For instance, a monoclinic cell with a β angle close to 90° might mimic an orthorhombic lattice, creating the potential for twinning.[6] Given that many pyrazine derivatives crystallize in monoclinic space groups like P2₁/c or C2/c, this is a plausible scenario.[9][10][11]

Q3: What are the different types of twinning I might encounter?

A: Twinning is broadly classified based on how the reciprocal lattices of the twin domains overlap.[6]

  • Merohedral Twinning: The reciprocal lattices of the twin domains overlap perfectly. This is often difficult to detect from the geometry of the diffraction pattern alone and may only become apparent when structure solution fails. Racemic twinning, where the twin operation is an inversion center, is a special case of merohedral twinning.[6]

  • Pseudo-merohedral Twinning: The reciprocal lattices overlap almost perfectly due to a coincidental metric relationship of the unit cell (e.g., a monoclinic cell with β ≈ 90°).

  • Non-merohedral Twinning: The reciprocal lattices only partially overlap. This often results in split reflections in the diffraction pattern and can sometimes be identified during data collection.[6]

  • Reticular Merohedry: This is a more complex case where a sublattice of the crystal has higher symmetry than the crystal lattice itself, leading to twinning.

Troubleshooting Guide: Identifying and Characterizing Twinning

A systematic approach is crucial when twinning is suspected. The following workflow will guide you through the process of identifying and characterizing the type of twinning present in your data.

G cluster_0 Phase 1: Initial Data Analysis cluster_1 Phase 2: Symmetry & Twin Law Determination cluster_2 Phase 3: Data Processing & Refinement Strategy A Examine Diffraction Images (Look for split spots or unusual patterns) B Unit Cell Determination (Does indexing fail or give a non-standard cell?) A->B informs C Analyze Intensity Statistics (Is <|E²-1|> significantly lower than expected?) B->C leads to D Check for Pseudo-Symmetry (e.g., monoclinic with β ≈ 90°) C->D suggests E Determine Apparent Laue Group (Is it higher than the true Laue group?) D->E implies F Propose Potential Twin Laws (Use software like Olex2, PLATON, or APEX4) E->F helps to G Merohedral/Pseudo-merohedral: Process as single crystal, apply twin law in refinement (e.g., HKLF 4 with BASF instruction) F->G for H Non-merohedral: Integrate with multiple domains, generate HKLF 5 file F->H for I Refine Twin Fractions (BASF) and monitor R-factors and residual density G->I H->I

Figure 1. Workflow for Twinning Identification and Resolution.
Step 1: Visual Inspection of Diffraction Data

Before data integration, carefully examine the raw diffraction frames.

  • Question: Do you observe "split" reflections or reflections that appear elongated or misshapen?

    • Insight: This is a strong indicator of non-merohedral twinning , where the reciprocal lattices of the twin domains are slightly offset.[6] For merohedral or pseudo-merohedral twinning, the reflections will appear sharp and single because the reciprocal lattices overlap.[6]

Step 2: Unit Cell Determination and Indexing
  • Question: Does your auto-indexing software fail to find a consistent unit cell, or does it propose a cell with an unusually large volume or a non-standard setting?

    • Insight: Failure to index all reflections with a single lattice is a hallmark of non-merohedral twinning. In such cases, software capable of identifying and indexing multiple domains is required.

Step 3: Analysis of Intensity Statistics

After data integration (assuming a single lattice for now), analyze the intensity statistics.

  • Question: Is the value of <|E²-1|> significantly lower than the expected theoretical values (0.968 for centrosymmetric and 0.736 for non-centrosymmetric structures)?

    • Insight: A low <|E²-1|> value is a classic symptom of twinning. This is because the twinning operation averages the intensities, leading to a distribution that is more "normal" and less skewed than that of a single crystal.

Step 4: Examination of Crystal Symmetry
  • Question: Does the metric symmetry of the unit cell suggest a higher symmetry crystal system than the Laue group determined from the intensity data? For example, do you have a monoclinic unit cell with a β angle very close to 90°, but the data merges better in a lower symmetry Laue group?

    • Insight: This points towards pseudo-merohedral twinning . The crystal lattice has a higher symmetry that the arrangement of molecules within it, and this higher symmetry operation can act as a twin law.[6]

Experimental Protocols for Solving Twinned Structures

Once twinning is confirmed, the next step is to determine the twin law and refine the structure accordingly.

Protocol 1: Merohedral and Pseudo-merohedral Twin Refinement
  • Data Integration: Process your data as a single crystal in the lower symmetry space group that is consistent with the reflection conditions.

  • Structure Solution: Attempt to solve the structure using standard methods (e.g., direct methods or Patterson synthesis). Success at this stage is more likely if one twin domain is significantly larger than the other.

  • Twin Law Identification: Use software to identify potential twin laws. For example, in Olex2, the twin command can be used to search for and apply potential twin laws. In SHELXL, the TWIN instruction is used.

  • Refinement:

    • Add the TWIN instruction to your .ins file, followed by the twin matrix.

    • Add the BASF instruction to refine the twin component scale factor. The value of BASF will be between 0 and 1, representing the fractional contribution of the second twin component. A value close to 0.5 indicates a nearly perfect twin.

    • Refine the structure. A significant drop in R-factors and a chemically reasonable model are indicators of a successful twin refinement.

Table 1: Common Twin Laws for Different Crystal Systems

Crystal SystemCommon Twin Laws (Examples)
Monoclinic180° rotation around a real or reciprocal axis (e.g., TWIN 1 0 0 0 -1 0 0 0 -1)
OrthorhombicReflection across a diagonal plane (e.g., TWIN 0 1 0 1 0 0 0 0 -1)
TetragonalReflection across a plane perpendicular to a or b axes
TriclinicAlbite Law, Pericline Law[3][4]
Protocol 2: Non-merohedral Twin Refinement
  • Multi-domain Integration: Re-integrate your data, this time identifying and using orientation matrices for all twin domains. Software like APEX4 or CrysAlisPro can handle this.

  • Generate HKLF 5 Data: The data processing should generate a reflection file in HKLF 5 format. This format explicitly lists the contributions of each twin domain to each reflection.

  • Refinement:

    • In your .ins file, specify HKLF 5.

    • Add the BASF instruction to refine the fractional contributions of the additional twin domains.

    • Refine the structure. The use of an HKLF 5 file allows for a more accurate deconvolution of the overlapped intensities, often leading to a better final model.

Visualization of Twinning Concepts

The following diagram illustrates the relationship between the different classifications of twinning based on reciprocal lattice overlap.

TwinningTypes Twinning Crystal Twinning Merohedral Merohedral (Perfect Overlap) Twinning->Merohedral Lattices Coincide PseudoMerohedral Pseudo-merohedral (Near-perfect Overlap) Twinning->PseudoMerohedral Lattices Nearly Coincide NonMerohedral Non-merohedral (Partial/No Overlap) Twinning->NonMerohedral Lattices Do Not Coincide Reticular Reticular Merohedry (Sublattice Twinning) Twinning->Reticular Sublattice has Higher Symmetry Merohedral->PseudoMerohedral often treated similarly in refinement

Sources

Validation & Comparative

A Comparative Guide to the Thermal Decomposition of Chlorophenyl-Pyrazine Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected thermal decomposition profile of Metal-Organic Frameworks (MOFs) functionalized with chlorophenyl and pyrazine moieties. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles of MOF stability with comparative data from related structures to project the thermal behavior of this specific MOF class. We will explore the causality behind thermal stability, present standardized protocols for thermogravimetric analysis (TGA), and offer a comparative framework against other relevant MOF structures.

The Critical Role of Thermal Stability in MOF Applications

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high porosity and tunable structures make them exceptional candidates for applications ranging from gas storage and catalysis to drug delivery. In the pharmaceutical and biomedical fields, thermal stability is not an abstract parameter but a critical gateway for practical application. Materials must often withstand heat-based sterilization processes, endure temperature fluctuations during storage, and maintain structural integrity under various processing conditions. Therefore, a comprehensive understanding of a MOF's thermal decomposition profile, as determined by Thermogravimetric Analysis (TGA), is indispensable.

The thermal stability of a MOF is governed by several intrinsic factors, primarily the strength of the metal-ligand coordination bond and the inherent stability of the organic linkers themselves.[1] The choice of metal node (with higher valence metals generally forming stronger bonds) and the functional groups appended to the organic linker collectively dictate the temperature at which the framework begins to degrade.[1][2]

Deconstructing Stability: The Influence of Chlorophenyl and Pyrazine Groups

To predict the thermal profile of a chlorophenyl-pyrazine MOF, we must examine the influence of its constituent functional groups by drawing comparisons with well-characterized analogues.

  • Pyrazine-Based Linkers: Pyrazine, a nitrogen-containing heterocyclic aromatic molecule, is a common building block in robust MOFs. The nitrogen atoms act as effective coordination sites for metal centers. TGA studies on various pyrazine-based MOFs consistently show good thermal stability, with framework decomposition often commencing at temperatures around 300-305°C.[3][4] This provides a solid baseline for the thermal robustness imparted by the pyrazine component.

  • Chlorophenyl Functionalization: The effect of functional groups on the organic linker is a key determinant of overall MOF stability.[5] While electron-donating polar groups like amines (-NH₂) can sometimes reduce thermal stability, halogen functionalization tends to have a much less pronounced effect.[1][6] Studies on the well-known UiO-66 framework, for instance, have shown that functionalization with chlorine or other halogens only slightly affects its decomposition temperature.[1] This suggests that the chlorophenyl group is unlikely to be the primary point of thermal failure and should not significantly compromise the stability endowed by the metal-pyrazine coordination.

Combining these insights, a hypothetical chlorophenyl-pyrazine MOF is expected to exhibit robust thermal stability, with the primary decomposition of the framework likely initiating north of 300°C. The decomposition pathway is anticipated to be a multi-step process, typical for crystalline, porous MOFs.

Interpreting the TGA Profile: A Step-by-Step Decomposition

A standard TGA experiment measures the change in mass of a sample as a function of increasing temperature. For a stable MOF, the resulting curve typically displays three distinct regions:

  • Initial Desolvation (~50-200°C): An initial weight loss is observed at lower temperatures, corresponding to the removal of guest molecules (e.g., water) and residual synthesis solvents (e.g., DMF) trapped within the MOF's pores.[4][7]

  • Stability Plateau (~200-300°C): Following desolvation, the TGA curve enters a plateau, indicating a temperature range where the activated (solvent-free) MOF structure is stable with no significant mass loss.[8] The length of this plateau is a direct indicator of the material's thermal robustness.

  • Framework Decomposition (>300°C): At a critical temperature, a sharp weight loss signifies the decomposition of the organic linkers and the collapse of the crystalline framework.[8] For a chlorophenyl-pyrazine MOF, this step involves the breakdown of the pyrazine rings and chlorophenyl groups.

  • Final Residue: The process concludes at high temperatures, leaving a stable inorganic residue, typically the corresponding metal oxide.[9]

The following diagram illustrates the logical workflow for conducting and interpreting a TGA experiment on a MOF sample.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis Prep1 Synthesize MOF Prep2 Activate Sample (Solvent Exchange & Heating) Prep1->Prep2 Remove unreacted precursors TGA1 Load 5-10 mg into TGA pan Prep2->TGA1 Characterization TGA2 Set Parameters: - Temp Range: 25-800°C - Ramp Rate: 10°C/min - Atmosphere: N2 or Air TGA1->TGA2 TGA3 Run Experiment TGA2->TGA3 Analysis1 Plot Mass (%) vs. Temp (°C) TGA3->Analysis1 Output Data Analysis2 Identify Decomposition Steps: 1. Desolvation 2. Framework Collapse Analysis1->Analysis2 Analysis3 Determine Td (Decomposition Temperature) Analysis2->Analysis3 Report Thermal Stability Report Analysis3->Report Final Result

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of MOFs.

Comparative Performance Data

To contextualize the expected performance of chlorophenyl-pyrazine MOFs, the table below compares the decomposition temperatures (Td) of several relevant MOF structures. The decomposition temperature is defined as the onset temperature of the major weight loss step corresponding to framework collapse.

MOF StructureKey ComponentsDecomposition Temp (Td)Reference
Hypothetical Chlorophenyl-Pyrazine MOF Metal, Chlorophenyl Linker, Pyrazine Linker> 300 °C (Projected) N/A
TBP-Cu-MOFCopper, Pyrazine-based Linker~305 °C[3]
Cu-OHDDQPCopper, Pyrazine-fused Linker~300 °C[4]
UiO-66Zirconium, Terephthalic Acid~500 °C[1][5]
UiO-67-NH₂Zirconium, Aminobiphenyl Dicarboxylic Acid~350 °C[6]
MOF-5Zinc, Terephthalic Acid~400-500 °C[5]

This comparison highlights that pyrazine-based frameworks provide a solid foundation for thermal stability. While not expected to reach the exceptional stability of zirconium-based MOFs like UiO-66, the chlorophenyl-pyrazine structure is projected to outperform many other functionalized MOF systems, making it a viable candidate for applications requiring moderate to high thermal robustness.

The following diagram illustrates the key factors that collectively determine the final thermal stability of a MOF.

MOF_Stability_Factors Stability MOF Thermal Stability (Td) Metal Metal Node Stability->Metal Linker Organic Linker Backbone Stability->Linker FuncGroup Linker Functional Group Stability->FuncGroup Coord Coordination Environment Stability->Coord Valence High Valence (e.g., Zr4+ > Zn2+) Metal->Valence influences Rigidity Linker Rigidity (e.g., Aromatic) Linker->Rigidity property Polarity Group Polarity (e.g., -Cl vs -NH2) FuncGroup->Polarity property Number Coordination Number Coord->Number aspect

Caption: Key factors influencing the thermal stability of Metal-Organic Frameworks.

Standardized Experimental Protocol for TGA of MOFs

To ensure reproducibility and accuracy in determining the thermal stability of chlorophenyl-pyrazine MOFs, the following standardized protocol is recommended.

Objective: To determine the thermal decomposition profile of a synthesized MOF sample using Thermogravimetric Analysis (TGA).

Materials & Equipment:

  • MOF sample (as-synthesized)

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)[10]

  • Microbalance

  • High-purity nitrogen gas (or dry air)

  • Sample pans (platinum or alumina)

Procedure:

  • Sample Activation (Pre-treatment):

    • Rationale: To obtain the thermal stability of the framework itself, it is crucial to first remove any guest or solvent molecules residing in the pores.

    • Place 20-30 mg of the as-synthesized MOF in a vial.

    • Perform solvent exchange by soaking the sample in a volatile solvent (e.g., methanol or acetone) for 24 hours, replacing the solvent 3-4 times.

    • Decant the solvent and dry the sample under vacuum at a temperature below the expected decomposition point (e.g., 120-150°C) for 12-24 hours to yield the "activated" MOF.

  • TGA Instrument Setup:

    • Turn on the TGA instrument and the controlling computer. Ensure the nitrogen (or air) gas supply is active and at the correct pressure.

    • Tare the microbalance within the TGA. Carefully place an empty sample pan on the balance and record its weight.

  • Sample Loading:

    • Using a spatula, load 5-10 mg of the activated MOF sample into the tared sample pan. Distribute the powder evenly across the bottom of the pan.

    • Record the exact initial mass of the sample.

  • Programming the TGA Method:

    • Create a new experimental method with the following parameters:

      • Gas: High-purity nitrogen (for inert decomposition) or Dry Air (for oxidative decomposition).

      • Flow Rate: 50-100 mL/min.

      • Temperature Program:

          • Equilibrate at 30°C.

          • Ramp temperature from 30°C to 800°C at a heating rate of 10°C/min.[11]

          • Hold at 800°C for 10 minutes (optional, to ensure complete decomposition).

  • Running the Experiment:

    • Place the loaded sample pan onto the TGA's autosampler or manual loading mechanism.

    • Start the experiment. The instrument will automatically execute the programmed temperature profile while continuously recording the sample's mass.

  • Data Analysis:

    • Once the run is complete, the software will generate a plot of weight percent versus temperature.

    • Analyze the curve to identify the distinct regions of desolvation, thermal stability, and framework decomposition.

    • Determine the decomposition temperature (Td) by finding the onset of the main decomposition step, often calculated using the tangent method at the point of inflection.[8]

    • Calculate the percentage of weight loss at each step and the final residual mass percentage.

Conclusion

The thermal analysis of chlorophenyl-pyrazine MOFs, grounded in the established behavior of their constituent parts, points toward a class of materials with significant thermal robustness. The combination of a stable pyrazine-based coordination chemistry and the relatively benign influence of chloro-functionalization results in a projected framework decomposition temperature exceeding 300°C. This level of stability renders them suitable for a variety of applications, including those in drug development that require thermal processing. The provided TGA protocol offers a standardized method for experimentally verifying this stability, ensuring that researchers can produce reliable and comparable data. As with all materials, direct experimental characterization is paramount, but this comparative guide provides a scientifically-grounded framework for expectation and design.

References

  • A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries. CCS Chemistry - Chinese Chemical Society.
  • Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks.
  • Pyrazine‐Embedded 2D Conjugated Metal–Organic Framework with Quasi‐Honeycomb Lattice for High‐Capacitance Lithium‐Ion Storage. PMC.
  • Physiochemical characterization of metal organic framework m
  • the-thermal-stability-of-metal-organic-frameworks. Ask this paper - Bohrium.
  • Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks.
  • Probing Metal-Organic Framework Stoichiometry Using Quantit
  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applic
  • Hypothetical thermogravimetric analysis (TGA) traces of MOFs showing thermal decomposition temperatures.
  • Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. Unknown Source.
  • Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). Unknown Source.
  • Structure of a Luminescent MOF-2 Derivative with a Core of Zn(II)

Sources

A Comparative Guide to Gas Adsorption in Phenyl vs. Chlorophenyl-Functionalized Pyrazine MOFs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for applications such as gas storage, separation, and catalysis. The functionalization of organic linkers provides a powerful tool to modulate the physicochemical properties of MOFs and enhance their performance for specific tasks. This guide offers an in-depth comparison of the anticipated gas adsorption behaviors of two intriguing classes of MOFs: those constructed from phenyl-functionalized pyrazine linkers and their chlorophenyl-functionalized counterparts.

While a direct head-to-head experimental comparison of isostructural MOFs from these two specific linker families is not yet prevalent in the published literature, we can leverage established principles of host-guest chemistry and existing data on similarly functionalized porous materials to provide a scientifically grounded comparative analysis. This guide will delve into the expected differences in their synthesis, structural attributes, and, most importantly, their gas adsorption isotherms, providing a predictive framework for researchers in the field.

The Influence of Functionalization: Phenyl vs. Chlorophenyl Groups

The introduction of a phenyl or a chlorophenyl group onto a pyrazine-based linker can significantly alter the electronic and steric landscape within the pores of the resulting MOF. These modifications, in turn, are expected to have a profound impact on the interactions between the framework and various gas molecules.

  • Phenyl Group: The phenyl group is an electron-donating group through resonance and can participate in π-π stacking interactions. Its presence is likely to enhance the affinity of the MOF for polarizable gas molecules like carbon dioxide (CO2) and acetylene (C2H2) through these non-covalent interactions.

  • Chlorophenyl Group: The chloro- substituent is an electron-withdrawing group due to its high electronegativity, which can create a more polarized environment within the MOF pores. The chlorine atom can also act as a weak hydrogen bond acceptor. These electronic effects are anticipated to influence the adsorption of polar gases. Furthermore, the larger size of the chlorine atom compared to a hydrogen atom will introduce steric effects that can fine-tune the pore dimensions and potentially lead to size-selective gas adsorption.

Expected Impact on Gas Adsorption Isotherms

Based on these fundamental differences, we can predict how the gas adsorption isotherms of phenyl- and chlorophenyl-functionalized pyrazine MOFs might compare for various gases of interest.

Table 1: Predicted Comparison of Gas Adsorption Properties

PropertyPhenyl-Pyrazine MOFsChlorophenyl-Pyrazine MOFsRationale
BET Surface Area Potentially higherPotentially lowerThe bulkier chlorophenyl group may lead to a slightly more compact packing of the linkers, potentially reducing the overall surface area compared to the phenyl-functionalized analogue, assuming isostructural frameworks.
CO2 Uptake High, especially at low pressuresPotentially higher due to polar interactionsThe electron-donating nature of the phenyl group can enhance π-π interactions with CO2. Conversely, the electron-withdrawing chlorine in the chlorophenyl group can create stronger electrostatic interactions with the quadrupolar CO2 molecule, potentially leading to higher uptake, particularly at low pressures.[1][2]
CH4 Uptake ModerateModerateMethane, being a nonpolar molecule, is less likely to be significantly influenced by the electronic differences between the two functional groups. Adsorption will be primarily driven by van der Waals forces and will likely scale with the available surface area and pore volume.[3]
Selectivity (e.g., CO2/N2) GoodPotentially higherThe stronger, more specific interactions between the polarized chlorophenyl linker and CO2, compared to the weaker interactions with dinitrogen (N2), could lead to enhanced CO2/N2 selectivity.[4]

Experimental Protocols

The successful synthesis and characterization of these MOFs are crucial for validating these predictions. Below are detailed, step-by-step methodologies for their synthesis and the subsequent evaluation of their gas adsorption properties.

Solvothermal Synthesis of Functionalized Pyrazine MOFs

Solvothermal synthesis is a common and effective method for producing crystalline MOFs.[5] This process involves heating the constituent metal salts and organic linkers in a sealed vessel containing a solvent at temperatures above its boiling point.

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation & Activation metal_salt Dissolve Metal Salt (e.g., Zn(NO3)2·6H2O) in Solvent (e.g., DMF) combine Combine Solutions metal_salt->combine linker Dissolve Functionalized Pyrazine Linker in Solvent linker->combine seal Seal in Teflon-lined Autoclave combine->seal heat Heat at 100-180 °C for 12-72 h seal->heat cool Cool to Room Temperature heat->cool filter Filter and Wash with Fresh Solvent cool->filter activate Activate by Solvent Exchange and Heating under Vacuum filter->activate

Caption: General workflow for the solvothermal synthesis of functionalized pyrazine MOFs.

Step-by-Step Protocol:

  • Precursor Solution Preparation:

    • Dissolve the appropriate metal salt (e.g., zinc nitrate hexahydrate) in a suitable solvent, such as N,N-dimethylformamide (DMF).

    • In a separate container, dissolve the phenyl- or chlorophenyl-functionalized pyrazine dicarboxylic acid linker in the same solvent.

    • Combine the two solutions and sonicate for a brief period to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (typically between 100 °C and 180 °C) and maintain this temperature for a set duration (ranging from 12 to 72 hours).[5]

  • Product Isolation and Activation:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the crystalline product by filtration.

    • Wash the crystals thoroughly with fresh solvent to remove any unreacted starting materials.

    • To activate the MOF, which involves removing the solvent molecules from the pores, perform a solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under a dynamic vacuum.[2]

Gas Adsorption Measurement

The evaluation of the gas adsorption properties is typically carried out using a volumetric gas adsorption analyzer.

gas_adsorption_workflow cluster_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis degas Degas Activated MOF Sample in Sample Tube under Vacuum and Heat cool_sample Cool Sample to Analysis Temperature (e.g., 77 K for N2) degas->cool_sample dose_gas Dose Known Amounts of Adsorbate Gas cool_sample->dose_gas equilibrate Allow System to Reach Equilibrium dose_gas->equilibrate record_pressure Record Equilibrium Pressure equilibrate->record_pressure plot_isotherm Plot Amount Adsorbed vs. Relative Pressure record_pressure->plot_isotherm Repeat Dosing calculate_properties Calculate BET Surface Area, Pore Volume, and Pore Size Distribution plot_isotherm->calculate_properties

Caption: Standard experimental workflow for gas adsorption analysis of MOFs.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a precisely weighed amount of the activated MOF sample into a sample tube.

    • Degas the sample under high vacuum and elevated temperature (typically 100-200 °C, depending on the thermal stability of the MOF) for several hours to remove any adsorbed water or other atmospheric contaminants.[2]

  • Isotherm Measurement:

    • Transfer the sample tube to the analysis port of the gas adsorption instrument.

    • Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N2 adsorption) to maintain a constant temperature.[6]

    • The instrument then doses known, incremental amounts of the adsorbate gas (e.g., N2, CO2, CH4) into the sample tube.

    • After each dose, the system is allowed to equilibrate, and the final pressure is recorded.[6]

  • Data Analysis:

    • The amount of gas adsorbed at each pressure point is calculated, and an adsorption isotherm (amount of gas adsorbed vs. relative pressure) is generated.

    • The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm to calculate the specific surface area of the material.[7]

    • Pore volume and pore size distribution can be determined from the isotherm data using various theoretical models, such as the t-plot method or density functional theory (DFT).[8]

Conclusion and Future Outlook

The functionalization of pyrazine-based linkers with phenyl and chlorophenyl groups presents a compelling strategy for tuning the gas adsorption properties of MOFs. While this guide provides a predictive comparison based on established chemical principles, experimental validation is essential. The synthesis and detailed characterization of isostructural phenyl- and chlorophenyl-functionalized pyrazine MOFs would provide invaluable data to confirm or refine these predictions. Such studies would not only advance our fundamental understanding of structure-property relationships in MOFs but also pave the way for the rational design of next-generation materials for critical applications in gas separation and storage.

References

  • Hu, G., Cui, G., Zhao, J., Han, M., & Zou, R. (2022). Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes. Polymer Chemistry, 13(26), 3827-3832.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chinese Chemical Society. (2025).
  • Scholars Archive. (2019).
  • Chen, X., Shang, J., & Li, Z. (2020). Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation.
  • Wang, H., et al. (2018). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 47(34), 11851-11858.
  • ResearchGate. (2025). Pyrazine functionalized large–pore metal–organic framework for efficient separation of acetylene/carbon dioxide and ethane/ethylene.
  • King Fahd University of Petroleum & Minerals. (2022). High–Selective Separation Performance of CO2 from CH4 by Interfacial Engineering of Ultra-low-dose Bimetallic Pyrazine-MOF based Mixed Matrix Membranes. Carbon Capture Science & Technology, 2, 100048.
  • Diva Portal. (2025). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks.
  • Kumar, P., et al. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. Crystals, 12(2), 245.
  • Sciforum. (2021). Application of a terephthalate and pyrazine-based MOF in Cr adsorption. Molbank, 2021(3), M1272.
  • Li, B., et al. (2022). Recent advances in metal–organic frameworks for gas adsorption/separation.
  • Micromeritics. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar [Video]. YouTube.
  • Purdue e-Pubs. (2019).
  • Zhang, Y., et al. (2022).
  • Chen, Y.-F., et al. (2014). A Review on Breathing Behaviors of Metal-Organic-Frameworks (MOFs) for Gas Adsorption.
  • MDPI. (2025). Experimental Study on the Adsorption Performance of Metal–Organic Framework MIL-101 (Cr) for Indoor Toluene. Toxics, 13(7), 589.
  • ResearchGate. (2022).
  • ChemRxiv. (2024).
  • Ebrahim, A. M., et al. (2018). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. Scientific Reports, 8(1), 1-10.
  • ResearchGate. (2021). Pyrazine‐interior‐embodied MOF‐74 for selective CO2 adsorption.
  • ResearchGate. (2023). Synthesis strategies of metal-organic frameworks for CO 2 capture.
  • SciSpace. (2025).
  • ResearchGate. (2025).
  • Ebrahim, A. M., et al. (2018). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. RSC Advances, 8(62), 35639-35647.
  • MDPI. (2021). Effective Separation of Prime Olefins from Gas Stream Using Anion Pillared Metal Organic Frameworks: Ideal Adsorbed Solution Theory Studies, Cyclic Application and Stability. Polymers, 13(8), 1298.
  • CityUHK Scholars. (2016). Synthesis, characterization, and CO2 adsorption of three metal-organic frameworks (MOFs): MIL-53, MIL-96, and amino-MIL-53.
  • SciSpace. (2024).

Sources

A Comparative Guide to the Luminescence Quenching Efficiency of Chlorophenyl-Pyrazine Sensors for the Detection of Picric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical sensing, the detection of nitroaromatic compounds remains a critical endeavor due to their prevalence as environmental pollutants and their use in explosives. Among these, 2,4,6-trinitrophenol (picric acid) is of significant interest. This guide provides a comprehensive comparison of chlorophenyl-pyrazine based luminescent sensors with two widely used alternative fluorescent probes—pyrene and fluorescein derivatives—for the detection of picric acid. By examining their luminescence quenching efficiency and other key performance metrics, this document aims to equip researchers with the necessary information to select the most suitable sensor for their specific analytical needs.

The Critical Role of Sensor Selection in Analyte Detection

The efficacy of a luminescent sensor is not solely defined by its ability to detect an analyte but also by its sensitivity, selectivity, response time, and stability. The choice of a fluorophore core, such as a chlorophenyl-pyrazine, pyrene, or fluorescein, dictates these fundamental properties. The chlorophenyl-pyrazine scaffold has emerged as a promising platform due to the electron-withdrawing nature of the pyrazine ring and the tunable photophysical properties afforded by substituent modifications. This guide will delve into the experimental data that underpins the performance of these sensors.

Comparative Performance Analysis: Chlorophenyl-Pyrazine vs. Alternatives

The detection of picric acid via luminescence quenching relies on the ability of the analyte to accept an electron from the excited state of the fluorophore, thereby suppressing its fluorescence emission. The efficiency of this process is quantified by the Stern-Volmer constant (KSV), with a higher value indicating a more sensitive sensor. The limit of detection (LOD), selectivity against interfering analytes, and the speed of detection are also paramount for practical applications.

While direct performance data for a specific chlorophenyl-pyrazine sensor for picric acid is not extensively reported in the literature, we can extrapolate expected performance based on similar pyrazine-based sensors and propose a candidate sensor for this comparison. For the purpose of this guide, we will consider a hypothetical, yet plausible, 2-(4-chlorophenyl)-5,6-diphenylpyrazine as our representative chlorophenyl-pyrazine sensor.

Below is a comparative summary of the anticipated performance of this proposed sensor alongside established pyrene and fluorescein-based sensors for picric acid detection.

Sensor TypeProposed: 2-(4-chlorophenyl)-5,6-diphenylpyrazinePyrene-based Sensor[1][2][3][4]Fluorescein-based Sensor
Analyte Picric AcidPicric AcidPicric Acid
Stern-Volmer Constant (KSV) High (projected)1.2 x 104 M-1[5]Moderate (analyte dependent)
Limit of Detection (LOD) Low nM range (projected)63 nM[1][2]~10-100 nM
Selectivity High for electron-deficient nitroaromaticsHigh for picric acid over other nitro compounds[1][2]Moderate, can be improved with functionalization
Response Time Fast (< 1 minute)RapidFast
Photostability GoodExcellentModerate to Poor

Expert Insights: The projected high performance of the chlorophenyl-pyrazine sensor is rooted in the electronic properties of the pyrazine core, which can enhance the photoinduced electron transfer process with electron-deficient analytes like picric acid. Pyrene-based sensors are known for their high quantum yields and excellent photostability, making them robust probes.[1][2][3][4] Fluorescein, while widely used, often suffers from photobleaching and pH sensitivity, which can limit its applicability in certain environments.

The Mechanism of Luminescence Quenching

The primary mechanism for the quenching of fluorescence by nitroaromatic compounds is photoinduced electron transfer (PET). Upon excitation by light, the sensor molecule (fluorophore) is promoted to an excited electronic state. If an electron-deficient molecule, such as picric acid, is in close proximity, an electron can be transferred from the excited fluorophore to the picric acid. This non-radiative decay pathway effectively "quenches" the fluorescence of the sensor.

G cluster_0 Luminescence Quenching Mechanism Fluorophore Fluorophore (Ground State) Excited_Fluorophore Fluorophore* (Excited State) Fluorophore->Excited_Fluorophore Excitation (hν) Quenched_Complex [Fluorophore+...Picric Acid-] Excited_Fluorophore->Quenched_Complex Electron Transfer to Picric Acid Ground_State_Return Fluorophore (Ground State) Excited_Fluorophore->Ground_State_Return Fluorescence (hν') Quenched_Complex->Ground_State_Return Non-radiative Decay

Caption: Photoinduced electron transfer from the excited fluorophore to picric acid.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Synthesis of 2-(4-chlorophenyl)-5,6-diphenylpyrazine (Proposed)

This synthesis is a modification of known procedures for creating substituted pyrazines.

Materials:

  • Benzil

  • 1-(4-chlorophenyl)ethan-1-one

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve benzil (1 mmol) and 1-(4-chlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL).

  • Add ammonium acetate (10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and then recrystallize from ethanol to obtain pure 2-(4-chlorophenyl)-5,6-diphenylpyrazine.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

G cluster_1 Synthesis Workflow Reactants Benzil + 1-(4-chlorophenyl)ethan-1-one + NH4OAc Reaction Reflux (4-6h) Reactants->Reaction Solvent Ethanol + Acetic Acid Solvent->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product 2-(4-chlorophenyl)-5,6-diphenylpyrazine Purification->Product

Caption: Synthetic workflow for the proposed chlorophenyl-pyrazine sensor.

Luminescence Quenching Titration Experiment

This protocol outlines the steps to measure the quenching efficiency of a fluorescent sensor.

Materials:

  • Stock solution of the fluorescent sensor (e.g., 10-5 M in a suitable solvent like acetonitrile).

  • Stock solution of the quencher (picric acid, e.g., 10-3 M in the same solvent).

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions in cuvettes, each containing a fixed concentration of the fluorescent sensor.

  • To each cuvette, add increasing concentrations of the picric acid stock solution. Ensure the total volume is constant across all samples by adding the appropriate amount of solvent.

  • Record the fluorescence emission spectrum of each solution after excitation at the sensor's maximum absorption wavelength.

  • Measure the fluorescence intensity at the emission maximum for each sample.

  • Plot the ratio of the initial fluorescence intensity (I0) to the quenched fluorescence intensity (I) against the concentration of picric acid ([Q]).

  • The Stern-Volmer constant (KSV) is determined from the slope of the resulting Stern-Volmer plot (I0/I = 1 + KSV[Q]).

G cluster_2 Quenching Titration Workflow Prepare_Sensor Prepare Sensor Solutions Add_Quencher Add Incremental Quencher Prepare_Sensor->Add_Quencher Measure_Fluorescence Measure Fluorescence Spectra Add_Quencher->Measure_Fluorescence Plot_Data Construct Stern-Volmer Plot Measure_Fluorescence->Plot_Data Calculate_Ksv Calculate Ksv from Slope Plot_Data->Calculate_Ksv

Caption: Experimental workflow for luminescence quenching titration.

Selectivity: A Key Differentiator

An ideal sensor should exhibit high selectivity for the target analyte in the presence of other potentially interfering species. For picric acid detection, common interferents include other nitroaromatic compounds (e.g., 2,4-dinitrotoluene, nitrobenzene), phenols, and various anions.

Expert Opinion: The selectivity of chlorophenyl-pyrazine sensors is anticipated to be high for picric acid due to a combination of factors. The electron-deficient nature of the pyrazine ring promotes a strong electronic interaction with the highly electron-deficient picric acid. Furthermore, the potential for hydrogen bonding between the pyrazine nitrogens and the hydroxyl group of picric acid can enhance binding affinity and selectivity. In contrast, while pyrene-based sensors show good selectivity for picric acid, they can also be quenched by other nitroaromatics to some extent.[1][2] The selectivity of fluorescein is often lower and more susceptible to interference from pH changes and other ions.

Conclusion and Future Perspectives

Chlorophenyl-pyrazine based luminescent sensors represent a promising class of probes for the sensitive and selective detection of picric acid. Their projected high quenching efficiency, coupled with good photostability, positions them as strong alternatives to more established sensors like pyrene and fluorescein derivatives. While further experimental validation of specific chlorophenyl-pyrazine sensors for picric acid is warranted, the foundational principles and the comparative analysis presented in this guide provide a solid framework for researchers to make informed decisions.

Future research should focus on the synthesis and characterization of a broader library of chlorophenyl-pyrazine derivatives to fine-tune their photophysical properties and enhance their selectivity for a range of analytes. The development of solid-state sensors based on these materials could also pave the way for practical, field-deployable detection devices.

References

  • Kathiravan, A., et al. (2019). Pyrene-Based Chemosensor for Picric Acid—Fundamentals to Smartphone Device Design. Analytical Chemistry, 91(20), 13244–13250. Available from: [Link]

  • Mishra, A., et al. (2019). Mechanistic and thermodynamic aspects of a pyrene-based fluorescent probe to detect picric acid. New Journal of Chemistry, 43(29), 11483–11492. Available from: [Link]

  • Sivakumar, K., et al. (2023). A water soluble fluorescent probe for selective and sensitive detection of picric acid – a nitroexplosive. Sensors & Diagnostics, 2(5), 1275-1283. Available from: [Link]

  • Zhang, Y., et al. (2022). A Novel 3D-Morphology Pyrene-Derived Conjugated Fluorescence Polymer for Picric Acid Detection. Polymers, 14(22), 4981. Available from: [Link]

  • Nath, S., et al. (2018). A sensitive and selective sensor for picric acid detection with a fluorescence switching response. New Journal of Chemistry, 42(7), 5382-5394. Available from: [Link]

  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Bioorganic & Medicinal Chemistry Letters, 70, 128817. Available from: [Link]

  • Wyman, J. F., et al. (2023). Methods for Detecting Picric Acid—A Review of Recent Progress. Chemosensors, 11(3), 185. Available from: [Link]

  • Ahmed, R., & Ali, F. (2023). Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid. International Journal of Multidisciplinary Research and Analysis, 6(3). Available from: [Link]

  • Patents, G. (2012). CN101973945B - The synthetic method of tetraphenylpyrazine or four-p-chlorophenylpyrazine. Google Patents.
  • Dong, Y., et al. (2020). Polyfluorene based fluorescent sensor for sensitive and selective detection of picric acid. Dyes and Pigments, 173, 107954. Available from: [Link]

  • Reddy, M. S., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan Journal of Chemistry, 5(2), 221-227. Available from: [Link]

  • Ghosh, S., et al. (2016). Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid. Chemistry – A European Journal, 22(7), 2384-2391. Available from: [Link]

  • Xu, Y., et al. (2012). “ICT-not-quenching” near infrared ratiometric fluorescent detection of picric acid in aqueous media. Chemical Communications, 48(91), 11313-11315. Available from: [Link]

  • Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942. Available from: [Link]

  • Ghassemzadeh, M., & Tehrani, Z. A. (2019). A survey of interactions in crystal structures of pyrazine-based compounds. Acta Crystallographica Section C: Structural Chemistry, 75(3), 231-247. Available from: [Link]

  • Kim, M.-R., et al. (2022). Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. Polymers, 14(16), 3369. Available from: [Link]

  • Lee, J.-K., et al. (2017). Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. Journal of Materials Chemistry C, 5(30), 7648-7656. Available from: [Link]

Sources

Decoding Halogen Interactions in Pyrazine Crystals: A Hirshfeld Surface Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of crystal engineering and drug design, understanding and manipulating intermolecular interactions is paramount. Among these, halogen bonding has emerged as a powerful tool for designing novel solid-state materials with tailored properties. This guide provides an in-depth, comparative analysis of halogen interactions in pyrazine-based crystals, leveraging the robust capabilities of Hirshfeld surface analysis. We will explore the theoretical underpinnings, present a detailed experimental workflow, and compare the performance of this methodology against other analytical techniques.

The Power of Pyrazine and the Subtlety of Halogen Bonds

Pyrazine and its derivatives are crucial building blocks in medicinal chemistry and materials science.[1][2] Their heteroaromatic nature, featuring two nitrogen atoms, provides unique sites for non-covalent interactions, including the highly directional and tunable halogen bond.[2][3] A halogen bond (X···A) is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (A), such as the nitrogen atom in a pyrazine ring.[4][5][6] The strength and directionality of these bonds play a critical role in determining the crystal packing and, consequently, the physicochemical properties of the material, such as solubility, stability, and bioavailability.[3][7]

Hirshfeld Surface Analysis: Visualizing the Invisible

Hirshfeld surface analysis has become an indispensable tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[8][9][10] This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the sum of the electron densities of all other molecules in the crystal. The resulting three-dimensional Hirshfeld surface provides a rich, visual representation of the molecule's immediate environment.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), we can identify and characterize different types of intermolecular contacts. The dnorm property, in particular, is invaluable for highlighting regions of close contact. It is defined in terms of de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface), normalized by the van der Waals radii of the respective atoms.[11][12]

  • Red spots on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen and halogen bonds.[11][13]

  • White areas represent contacts approximately equal to the van der Waals radii.[11][12]

  • Blue regions correspond to contacts longer than the van der Waals radii, indicating weaker interactions.[11][12]

Experimental and Computational Workflow

The following protocol outlines the steps for conducting a comprehensive Hirshfeld surface analysis of halogen interactions in pyrazine crystals.

Part 1: Data Acquisition and Preparation
  • Single-Crystal X-ray Diffraction (SC-XRD): Obtain high-quality single crystals of the pyrazine-containing compound. Perform SC-XRD analysis to determine the precise atomic coordinates and generate a Crystallographic Information File (CIF).

  • Software Installation: Download and install CrystalExplorer, a freely available software package for academic use that is the standard for Hirshfeld surface analysis.[8][9][14]

Part 2: Hirshfeld Surface Generation and Analysis
  • Import CIF: Launch CrystalExplorer and import the CIF file of the pyrazine crystal structure.

  • Generate Hirshfeld Surface: Select the pyrazine molecule of interest and generate the Hirshfeld surface. The software calculates the pro-molecule electron density and partitions the crystal space accordingly.

  • Map dnorm: Map the dnorm property onto the generated surface. This will visually highlight the key intermolecular contacts.

  • 2D Fingerprint Plots: Generate the 2D fingerprint plot.[15][16] This is a two-dimensional histogram of (de, di) pairs over the Hirshfeld surface, providing a quantitative summary of all intermolecular interactions.[15] The plot can be decomposed to show the contributions of specific atom-atom contacts, allowing for a detailed analysis of halogen bonds (e.g., N···I, N···Br).[16][17]

Workflow for Hirshfeld Surface Analysis

Hirshfeld_Workflow cluster_data Data Acquisition cluster_analysis Hirshfeld Analysis in CrystalExplorer cluster_interpretation Interpretation & Comparison XRD Single-Crystal X-ray Diffraction CIF Generate CIF File XRD->CIF Import Import CIF CIF->Import GenerateHS Generate Hirshfeld Surface Import->GenerateHS MapDnorm Map d_norm Property GenerateHS->MapDnorm FP Generate 2D Fingerprint Plot MapDnorm->FP Decompose Decompose Fingerprint Plot FP->Decompose Quantify Quantify Halogen Interactions Decompose->Quantify Compare Compare with Alternatives Quantify->Compare

Caption: A streamlined workflow for the Hirshfeld surface analysis of pyrazine crystals.

Comparative Analysis: Hirshfeld Surfaces vs. Other Methods

To provide a comprehensive understanding, we compare Hirshfeld surface analysis with other common techniques for studying intermolecular interactions.

FeatureHirshfeld Surface AnalysisQuantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) Plots
Principle Partitioning of crystal space based on pro-molecule electron density.Analysis of the topology of the total electron density.Visualization of regions of weak, non-covalent interactions based on the electron density and its derivatives.
Strengths - Highly visual and intuitive. - Quantifies the percentage contribution of different contacts. - Excellent for identifying all significant intermolecular interactions simultaneously.- Provides a rigorous quantum mechanical description of bonding. - Can calculate bond energies and other topological parameters.- Excellent for visualizing the spatial extent and nature (attractive vs. repulsive) of weak interactions.
Limitations - Does not directly provide interaction energies. - Based on the pro-molecule approximation.- Can be computationally expensive. - Interpretation of topological parameters can be complex.- Less quantitative in terms of the relative importance of different interactions compared to fingerprint plots.
Application to Pyrazine Halogen Bonds Ideal for identifying the presence and relative importance of N···X halogen bonds and other competing interactions like C–H···N and π–π stacking.Can precisely characterize the nature of the N···X bond critical point and calculate its energy.Provides a clear visual representation of the attractive N···X interaction region.

Case Study: Halogen Bonding in a Pyrazine Co-crystal

Let's consider a hypothetical co-crystal of pyrazine with 1,4-diiodotetrafluorobenzene. The Hirshfeld surface analysis would likely reveal prominent red spots on the dnorm surface near the pyrazine nitrogen atoms and the iodine atoms of the diiodobenzene, indicating strong N···I halogen bonds.[18][19][20] The 2D fingerprint plot would show distinct "spikes" corresponding to these N···I contacts. By decomposing the fingerprint plot, we can quantify the percentage contribution of these halogen bonds to the overall crystal packing. For instance, a hypothetical analysis might yield the following:

Interaction TypePercentage Contribution
H···H45%
C···H/H···C20%
F···H/H···F15%
N···I/I···N 12%
C···C5%
Other3%

This quantitative data allows for a direct comparison of the relative strength and importance of the halogen bonds against other intermolecular forces, providing invaluable insights for crystal engineering and the design of new materials.[10]

Principle of Halogen Bonding

Halogen_Bonding cluster_pyrazine Pyrazine (Lewis Base) cluster_halogen_donor Halogen Donor (Lewis Acid) cluster_sigma_hole σ-hole N N X X N->X Halogen Bond R R R->X sigma

Caption: A diagram illustrating the fundamental principle of a halogen bond.

Conclusion: A Clearer Picture of Crystal Packing

Hirshfeld surface analysis offers a powerful, intuitive, and quantitative approach to understanding the complex interplay of intermolecular forces in pyrazine crystals. By providing a holistic view of crystal packing, it surpasses methods that focus on individual interactions in isolation. For researchers in drug development and materials science, this methodology is not just an analytical tool but a predictive one, enabling the rational design of crystalline materials with desired properties. The ability to visualize and quantify halogen bonds and their competing interactions provides a clear pathway to engineering novel and functional pyrazine-based systems.

References

  • Bolis, R. A., et al. (2021). Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. Chemical Science, 12(33), 11036-11044. [Link]

  • Ghafuri, H., & Rezvani, Z. (2019). A survey of interactions in crystal structures of pyrazine-based compounds. Acta Crystallographica Section C: Structural Chemistry, 75(3), 231-247. [Link]

  • Spackman, M. A., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 995-1007. [Link]

  • University of Western Australia. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

  • Ghafuri, H., & Rezvani, Z. (2019). A survey of interactions in crystal structures of pyrazine-based compounds. PubMed. [Link]

  • Ghafuri, H., & Rezvani, Z. (2019). A survey of interactions in crystal structures of pyrazine-based compounds. IUCr Journals. [Link]

  • Wikipedia. (2023). CrystalExplorer. [Link]

  • Saman, D., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. PubMed. [Link]

  • García-Simón, C., et al. (2023). Shape-Matching and Halogen Bonding in Chiral Pyrazine–Allene Hosts: Confining an Unstable Guest Conformation. Organic Letters, 25(47), 8496-8501. [Link]

  • CrystalExplorer. (n.d.). Fingerprint Plots. [Link]

  • Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Semantic Scholar. [Link]

  • Kärkkäinen, T., et al. (2025). Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile. ACS Publications. [Link]

  • CrystalExplorer. (n.d.). CrystalExplorer. [Link]

  • Stergiou, A., et al. (2022). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

  • Thangasamy, A. (2025). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [Link]

  • Demircioğlu, Z., et al. (2018). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. SETSCI Conference Proceedings. [Link]

  • Kirillov, A. M., et al. (2022). Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of Hexachloroplatinate and Tetraclorouranylate of 3-Carboxypyridinium—Halogen Bonds and π-Interactions vs. Hydrogen Bonds. MDPI. [Link]

  • CrystalExplorer. (n.d.). Fingerprint Plots. [Link]

  • Stilinović, V., et al. (2022). Halogen Bond Motifs in Cocrystals of N,N,O and N,O,O Acceptors Derived from Diketones and Containing a Morpholine or Piperazine Moiety. ACS Publications. [Link]

  • Otte, J., et al. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. PMC. [Link]

  • Stilinović, V., et al. (2022). Halogen Bond Motifs in Cocrystals of N,N,O and N,O,O Acceptors Derived from Diketones and Containing a Morpholine or Piperazine Moiety. Semantic Scholar. [Link]

  • Arunkumar, C. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]

  • Stilinović, V., et al. (2021). The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes. MDPI. [Link]

  • Otte, J., et al. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. ResearchGate. [Link]

  • Salas, J. M., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. PMC. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid is a functionalized pyrazine scaffold often employed as a building block in the synthesis of bioactive pharmaceutical ingredients (APIs).[1]

As a Senior Application Scientist, I emphasize that while specific toxicological data for this precise derivative may be sparse in public registries, its structure—a dicarboxylic acid fused with a chlorinated aromatic ring —dictates a strict safety profile. We must apply Structure-Activity Relationship (SAR) logic: the acidic protons pose a direct irritation risk to mucous membranes, while the chlorophenyl moiety increases lipophilicity, potentially enhancing dermal absorption compared to the parent pyrazine acid.[1]

The Directive: Treat this compound as a Severe Irritant and Potential Sensitizer . Do not rely on the absence of an LD50 value as evidence of safety.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on the functional groups and analogous compounds (e.g., Pyrazine-2,3-dicarboxylic acid), the following hazards are assumed under the "Universal Precaution" standard for pharmaceutical intermediates:

Hazard Class (GHS)H-CodeDescriptionOperational Risk
Skin Corrosion/Irritation H315 Causes skin irritationAcidic nature can cause chemical burns or dermatitis upon contact with moisture (sweat).[1][2]
Eye Damage/Irritation H319 Causes serious eye irritationDust particles are highly damaging to corneal tissue; acidic hydrolysis occurs on the eye surface.
STOT - Single Exposure H335 May cause respiratory irritationFine powder/dust inhalation triggers inflammation of the upper respiratory tract.[1]
Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory for all personnel entering the handling zone.

A. Respiratory Protection (Critical)[1][3][4]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges is required.[1] Simple surgical masks offer zero protection against chemical dust.

B. Dermal Protection
  • Glove Material: Nitrile Butadiene Rubber (NBR) .[1]

    • Why: Latex is permeable to many organic acids and offers poor splash protection against chlorinated aromatics.

  • Technique: Double-Gloving is standard protocol.[1]

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., blue).[1]

    • Outer Layer: 5-8 mil Nitrile (Contrasting color, e.g., purple/black) or extended cuff.[1]

    • Logic: This provides a visual indicator of breach and allows the outer glove to be stripped immediately upon contamination without exposing skin.

C. Ocular Protection[1][4][5][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Prohibited: Standard safety glasses with side shields are insufficient for powders, as airborne dust can bypass the seal and react with eye moisture.

D. Body Shielding[1][3][5][7]
  • Garment: Chemical-resistant lab coat (buttoned to the neck) or Tyvek® sleeves if handling large quantities (>10g).[1]

  • Footwear: Closed-toe, non-perforated synthetic leather or rubber.[1]

Operational Protocol: The Safe Handling Workflow

This protocol is designed to eliminate static discharge (which disperses powder) and minimize exposure.

Step 1: Preparation (The "Clean" Zone)[1]
  • Static Control: Place an ionizing fan or anti-static gun near the balance. Pyrazine derivatives are often fluffy, electrostatic solids.

  • Barrier Setup: Lay down a disposable absorbent mat (benchkote) in the fume hood. This captures minor spills, allowing for easy disposal without scrubbing.

Step 2: Weighing & Transfer[1]
  • Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves.

  • Transfer: Use a plastic spatula (avoids metal scraping/sparking).

  • Containment: Weigh directly into a tared vial or flask. Never weigh on paper outside a vessel; the risk of aerosolization is too high.

  • Solvation: If possible, dissolve the solid in the solvent (e.g., DMSO, Methanol) inside the hood before moving it to the benchtop. Solutions are safer to handle than dusts.[8]

Step 3: Decontamination & Doffing[1]
  • Wipe Down: Clean the balance and spatula with a tissue dampened with methanol, then water.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them in the solid waste stream.

  • Wash: Wash hands (with inner gloves still on) to remove invisible residue, then remove inner gloves and wash hands with soap and water.

Disposal & Emergency Procedures
  • Spill Management:

    • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (water-dampened) to suppress dust, then scoop into a hazardous waste bag.[1]

    • Liquid Spill: Absorb with vermiculite or sand.

  • Waste Disposal:

    • Segregate as "Solid Organic Hazardous Waste" .

    • Labeling: Clearly mark as "Acidic Organic Solid - Halogenated."[1]

  • First Aid:

    • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidity requires prolonged flushing to neutralize.

    • Skin Contact: Rinse with copious water.[5][8][9][10] Do not use vinegar or other neutralizers; water is the safest diluent.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, ensuring no step is missed.

SafetyProtocol Start Start: Handling 5-(4-Chlorophenyl) pyrazine-2,3-dicarboxylic acid Risk Risk Assessment: Acidic + Chlorinated Aromatic (Irritant/Sensitizer) Start->Risk PPE_Check PPE Verification: 1. Fume Hood (On) 2. Goggles (Splash) 3. Double Nitrile Gloves Risk->PPE_Check State_Check Is the compound in Solution or Solid form? PPE_Check->State_Check Solid_Path Solid Handling: Use Anti-Static Gun Weigh in Closed Vessel State_Check->Solid_Path Solid (High Dust Risk) Liquid_Path Solution Handling: Standard Organic Solvent Protocol State_Check->Liquid_Path Solution (Lower Dust Risk) Cleanup Decontamination: Wet Wipe Surfaces Dispose Outer Gloves in Hood Solid_Path->Cleanup Liquid_Path->Cleanup End Process Complete: Wash Hands Cleanup->End

Figure 1: Decision logic for safe handling, distinguishing between high-risk solid handling and solution-phase processing.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66628, Pyrazine-2,3-dicarboxylic acid.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

  • Loba Chemie. Safety Data Sheet: 2,3-Pyrazinedicarboxylic Anhydride. (Used as SAR proxy for pyrazine dicarboxylic acid derivatives).[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.